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  • Product: Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
  • CAS: 168619-21-4

Core Science & Biosynthesis

Foundational

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate: Structural Profiling and Applications in Advanced Cross-Coupling Methodologies

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, the strategic selection of electrophilic building blocks dictates the efficiency of complex molecule assembly. Dimethyl 5-[[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, the strategic selection of electrophilic building blocks dictates the efficiency of complex molecule assembly. Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) stands out as a highly privileged scaffold. By combining an electron-deficient isophthalate core with a trifluoromethanesulfonate (triflate) leaving group, this compound serves as a premier substrate for transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth analysis of its physicochemical properties, syntheses, and critical applications in generating advanced supramolecular ligands (such as metal-organic framework precursors) and pharmaceutical intermediates.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate requires analyzing the synergistic electronic effects of its functional groups. The two methyl ester groups at the 1- and 3-positions exert a strong electron-withdrawing effect via both resonance and induction. When combined with the highly electronegative triflate group at the 5-position, the aromatic ring becomes profoundly electron-deficient.

This electron deficiency lowers the activation energy required for the oxidative addition of electron-rich, low-valent transition metals (e.g., Pd(0) or Ni(0)) into the C–O bond. Consequently, this aryl triflate frequently outperforms standard aryl bromides in cross-coupling kinetics.

Quantitative Data: Physicochemical Properties
PropertyValueStructural Implication
Chemical Formula C₁₁H₉F₃O₇SHigh fluorine content increases lipophilicity.
Molecular Weight 342.24 g/mol Standardized for stoichiometric calculations.
CAS Registry Number 168619-21-4Unique identifier for procurement and safety tracking.
Physical State Solid / Crystalline powderFacilitates easy weighing and benchtop handling.
Leaving Group -OTf (Triflate)pKa of conjugate acid (TfOH) is ~ -14, making it a superb leaving group.
Comparative Leaving Group Reactivity in Palladium Catalysis

To contextualize the utility of the triflate moiety, the table below summarizes the relative reactivity of common aryl electrophiles during the oxidative addition step of cross-coupling reactions.

Aryl Electrophile (Ar-X)Relative ReactivityBond Dissociation EnergyMechanistic Note
Ar-I (Iodide)Very High~65 kcal/molFastest oxidative addition; prone to side reactions.
Ar-OTf (Triflate)High Polarized C-O bond Excellent balance of stability and high reactivity.
Ar-Br (Bromide)Moderate~81 kcal/molStandard benchmark; requires elevated temperatures.
Ar-Cl (Chloride)Low~96 kcal/molRequires specialized, electron-rich bulky ligands.

Synthesis of the Core Scaffold: The Triflation Protocol

The synthesis of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is achieved via the triflation of commercially available dimethyl 5-hydroxyisophthalate.

Self-Validating Experimental Methodology

Note: Triflating agents are highly reactive. This protocol is designed with built-in validation steps to ensure high yields and prevent hydrolysis.

  • Preparation & Inert Atmosphere: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 5-hydroxyisophthalate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive trifluoromethanesulfonic anhydride (Tf₂O) reagent.

  • Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the triflic acid (TfOH) byproduct generated during the reaction, preventing the acidic cleavage of the newly formed triflate or the ester groups. The 0 °C temperature controls the exothermic nature of the subsequent addition.

  • Triflation: Dropwise, add Tf₂O (1.2 equivalents) via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar phenol spot (low Rf) and the emergence of a less polar spot (high Rf) validates the conversion.

  • Aqueous Workup: Quench the reaction carefully with ice water. Extract the aqueous layer with DCM. Wash the combined organic layers with cold 1N HCl.

    • Causality: The cold 1N HCl wash is critical; it protonates any residual pyridine, rendering it water-soluble and easily removed from the organic phase.

  • Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure triflate.

Key Application: Sonogashira Coupling for Advanced Materials

A primary application of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is its use as a precursor for supramolecular metallogels and Metal-Organic Frameworks (MOFs). As demonstrated in the synthesis of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) , the triflate undergoes a highly efficient Sonogashira cross-coupling.

Workflow A Dimethyl 5-hydroxyisophthalate B Triflation (Tf2O, Pyridine) A->B C Dimethyl 5-OTf- isophthalate B->C D Sonogashira Coupling (TMS-Acetylene, Pd/Cu) C->D E Dimethyl 5-ethynyl- isophthalate D->E F Click Chemistry (Azide, CuI) E->F G Triazole Ligands (e.g., click-TIA) F->G

Workflow from phenol precursor to advanced triazole ligands via Sonogashira coupling.

Sonogashira Protocol for Dimethyl 5-ethynylisophthalate
  • Reagent Loading: In a Schlenk tube, combine Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Solvent System: Add anhydrous DMF and Triethylamine (Et₃N) (3.0 eq).

    • Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and facilitates the generation of the active Pd(0) species from the Pd(II) precatalyst.

  • Degassing (Crucial Step): Perform three freeze-pump-thaw cycles.

    • Validation: Oxygen must be rigorously excluded. If oxygen is present, the CuI will catalyze the Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.

  • Coupling: Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq) dropwise. Heat the mixture to 65 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. The solution will turn distinctively blue, validating the successful complexation and removal of copper salts. Extract with EtOAc and purify via flash chromatography.

Mechanistic Insights: Palladium-Catalyzed Cross-Couplings

Beyond Sonogashira reactions, this triflate is widely utilized in Suzuki-Miyaura, Heck, and Negishi couplings . The success of these reactions relies on the catalytic cycle of palladium, heavily influenced by the nature of the triflate.

Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to -OTf) Pd0->OxAdd Ar-OTf PdII Aryl-Pd(II)-OTf Intermediate OxAdd->PdII TransMet Transmetalation (R-M) PdII->TransMet PdII_R Aryl-Pd(II)-R Intermediate TransMet->PdII_R M-OTf leaves RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Isophthalate RedElim->Product

Catalytic cycle highlighting the rapid oxidative addition of the electron-deficient aryl triflate.

Causality in the Catalytic Cycle: The rate-determining step in many cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the Ar–X bond. Because the triflate group is highly electron-withdrawing, it depletes electron density from the ipso-carbon of the isophthalate ring. This makes the carbon highly susceptible to nucleophilic attack by the electron-rich Pd(0) center, accelerating the formation of the Aryl-Pd(II)-OTf intermediate.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate, strict storage protocols must be adhered to. Triflates are inherently electrophilic and can be susceptible to nucleophilic attack by water (hydrolysis) over prolonged periods.

  • Storage Environment: Store at 2–8 °C (refrigerated) in a tightly sealed, dark amber glass vial.

  • Atmospheric Control: The headspace of the storage container must be backfilled with dry argon or nitrogen.

  • Self-Validating Check: Before use in highly sensitive catalytic reactions, perform a rapid ¹H-NMR scan. The presence of a singlet at ~8.7 ppm and a doublet at ~8.1 ppm confirms the intact isophthalate core, while any emergence of a broad singlet at ~9.5 ppm (phenolic -OH) indicates degradation via hydrolysis.

Conclusion

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is a cornerstone reagent in modern organic synthesis. Its unique structural topology—combining the electron-withdrawing power of two ester groups with the exceptional leaving ability of a triflate—renders it an ideal substrate for a myriad of transition-metal-catalyzed cross-couplings. By adhering to rigorous, self-validating protocols for its synthesis and handling, researchers can leverage this compound to unlock complex molecular architectures, ranging from targeted pharmaceutical APIs to advanced hydrogels and metal-organic frameworks.

References

  • Tautz, M., et al. "5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels." ACS Omega, 2019, 4(1), 2211-2218.[Link][1]

  • Häring, M., et al. "Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery." Molecular Pharmaceutics, 2018, 15(8), 2963-2972.[Link][2]

  • Hofmayer, M. "Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics." LMU München Dissertation, 2020.[Link][3]

Sources

Exploratory

Comprehensive Technical Guide: Physical Characteristics and Solubility Dynamics of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Executive Summary Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4), commonly referred to as 3,5-bis(methoxycarbonyl)phenyl triflate, is a highly reactive electrophilic building block widely util...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4), commonly referred to as 3,5-bis(methoxycarbonyl)phenyl triflate, is a highly reactive electrophilic building block widely utilized in advanced organic synthesis and materials science. By converting the relatively inert hydroxyl group of dimethyl 5-hydroxyisophthalate into a trifluoromethanesulfonate (triflate) leaving group, chemists unlock the ability to perform a myriad of transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings).

This guide provides an in-depth analysis of its physicochemical properties, solubility profile, and the mechanistic rationale behind its handling and synthesis, serving as a definitive resource for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the fundamental physical properties of this aryl triflate is critical for optimizing reaction conditions, particularly in complex multi-step syntheses such as the preparation of fullerene-rich dendrimers[1] or nonplanar buckybowls[2].

Core Molecular Properties
PropertyValue
Chemical Name Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate
CAS Number 168619-21-4
Molecular Formula C₁₁H₉F₃O₇S
Molecular Weight 342.25 g/mol
Appearance Colorless to pale-yellow viscous liquid or low-melting crystalline solid
Density ~1.45 g/cm³ (Predicted based on fluorinated aryl ester density)
Storage Conditions 2–8 °C, stored under an inert atmosphere (Argon/N₂) to prevent hydrolysis
Solubility Matrix and Mechanistic Rationale

The solubility of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate is dictated by the hydrophobic, highly electron-withdrawing trifluoromethyl ( CF3​ ) group and the lipophilic methyl ester moieties. It behaves as a classic polar aprotic solute.

SolventSolubility LevelMechanistic Rationale
Dichloromethane (DCM) Highly SolubleThe polarizability of DCM perfectly matches the moderate dipole moment of the triflate and ester groups, making it the premier solvent for both its synthesis and subsequent reactions.
Tetrahydrofuran (THF) Highly SolubleThe ethereal oxygen of THF provides excellent solvation for the electron-deficient aromatic core, ideal for palladium-catalyzed cross-couplings.
Toluene SolubleAromatic π−π stacking interactions between toluene and the isophthalate core facilitate dissolution, though it is less effective than halogenated solvents.
Hexanes / Heptane Poorly SolubleThe extreme non-polar nature of aliphatic hydrocarbons is insufficient to overcome the dipole-dipole interactions of the pure compound. Hexane is frequently used as an anti-solvent for purification.
Water Insoluble (Reactive)The lack of hydrogen-bond donors and the highly hydrophobic CF3​ group render it insoluble. Prolonged exposure, especially at elevated pH, leads to hydrolytic cleavage of the S-O bond.

Synthesis & Isolation Protocol: A Self-Validating Workflow

The conversion of dimethyl 5-hydroxyisophthalate to its corresponding triflate requires strict anhydrous conditions. The following protocol is designed not just as a set of instructions, but as a self-validating system where each step contains built-in quality control checks[2].

Reagents and Equipment
  • Substrate: Dimethyl 5-hydroxyisophthalate (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride ( Tf2​O , 1.05–1.1 equiv)

  • Base: Pyridine or Triethylamine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Flame-dried round-bottom flask, inert gas manifold (N₂/Ar), magnetic stirrer, ice bath.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve dimethyl 5-hydroxyisophthalate in anhydrous DCM under an inert atmosphere.

    • Causality: DCM ensures complete dissolution of the starting material while remaining entirely inert to the highly reactive Tf2​O .

  • Base Addition & Cooling: Add pyridine to the solution and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The reaction between a phenol and Tf2​O is highly exothermic. Cooling controls the reaction kinetics and prevents the thermal degradation of the anhydride. Pyridine acts as an acid scavenger.

  • Electrophile Introduction: Add Tf2​O dropwise via a syringe over 15–20 minutes.

    • Validation Check: A mild fuming and color change (often to a pale yellow) will be observed. The generation of pyridinium triflate may cause slight turbidity.

  • Reaction Monitoring (TLC): Stir the mixture at 0 °C for 30 minutes. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Validation Check: The starting phenol is highly UV-active and stains strongly with KMnO4​ . The product triflate will exhibit a significantly higher Rf​ value (due to the loss of the polar hydroxyl group) and will resist KMnO4​ oxidation, confirming complete conversion.

  • Aqueous Quench & Phase Separation: Quench the reaction by slowly adding a 5% aqueous HCl solution. Transfer to a separatory funnel and separate the layers.

    • Causality: The acidic quench serves a dual purpose: it hydrolyzes any unreacted Tf2​O into water-soluble triflic acid and protonates the pyridine base into pyridinium chloride, forcing it entirely into the aqueous phase.

  • Washing and Drying: Wash the organic layer successively with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SynthesisWorkflow Step1 Dimethyl 5-hydroxyisophthalate + Pyridine in DCM Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of Triflic Anhydride (Tf2O) Step2->Step3 Step4 Stir 30 min at 0 °C (TLC: Higher Rf Product) Step3->Step4 Step5 Aqueous Quench (5% HCl) Step4->Step5 Step6 Phase Separation & Organic Wash (NaHCO3) Step5->Step6 Step7 Concentration & Purification Step6->Step7 Product Dimethyl 5-[[(Trifluoromethyl) sulfonyl]oxy]isophthalate Step7->Product

Figure 1: Step-by-step synthetic workflow for the preparation and isolation of the aryl triflate.

Application Dynamics: Sonogashira Cross-Coupling

The primary utility of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate lies in its exceptional reactivity as an electrophile. The strongly electron-withdrawing nature of the −OTf group weakens the C−O bond, making it highly susceptible to oxidative addition by low-valent transition metals.

A prominent example in recent literature is the synthesis of click-TIA (5-(1H-1,2,3-triazol-5-yl)isophthalic acid), a versatile ligand used for the generation of supramolecular metallogels[3]. The synthesis relies on a Sonogashira cross-coupling between the isophthalate triflate and trimethylsilylacetylene.

Mechanistic Pathway in Cross-Coupling
  • Oxidative Addition: The Pd(0) catalyst inserts into the C−OTf bond. The electron-deficient nature of the isophthalate ring accelerates this step compared to electron-rich aryl triflates.

  • Transmetalation: A copper acetylide (formed in situ from the terminal alkyne, a copper(I) co-catalyst, and an amine base) transfers the alkyne moiety to the palladium center, displacing the triflate anion.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forging the new C−C bond and regenerating the Pd(0) catalyst.

SonogashiraPathway Triflate Aryl Triflate (Electrophile) OxAdd Oxidative Addition [Pd(II)-Ar-OTf] Triflate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (with Cu-Alkyne) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Alkyne-Isophthalate Derivative RedElim->Product

Figure 2: Catalytic cycle of the Sonogashira cross-coupling utilizing the aryl triflate electrophile.

Handling Considerations for Catalysis

Because the triflate is sensitive to hydrolytic cleavage, cross-coupling reactions must be performed using thoroughly degassed, anhydrous solvents (typically DMF or THF). The choice of base is also critical; while secondary or tertiary amines (like diisopropylamine or triethylamine) are standard for Sonogashira couplings, aqueous inorganic bases (like Na2​CO3​ ) used in Suzuki couplings must be carefully monitored to ensure the cross-coupling rate outpaces the competitive hydrolysis of the triflate.

References

  • Synthesis of Supramolecular Metallogels: García, M., et al. "5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels." ACS Omega, 2019. URL:[Link]

  • Synthesis of Buckybowls and Pyrenophanes: Bodwell, G. J., et al. "Nonplanar Aromatic Compounds. 3. A Proposed New Strategy for the Synthesis of Buckybowls. Synthesis, Structure and Reactions of [7]-, [8]- and Pyrenophanes." The Journal of Organic Chemistry, 2000. URL:[Link]

  • Synthesis of Fullerene-Rich Dendrimers: Hahn, U., et al. "Synthetic Strategies towards Fullerene-Rich Dendrimer Assemblies." Molecules (MDPI), 2012. URL:[Link]

Sources

Foundational

Literature review of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate derivatives

An In-Depth Technical Guide to Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Derivatives Executive Summary Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4), commonly referred to as dime...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Derivatives

Executive Summary

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4), commonly referred to as dimethyl 5-(triflyloxy)isophthalate, is a highly versatile electrophilic synthon[1][2]. Unlike standard aryl halides, the strategic positioning of a triflate (trifluoromethanesulfonate) group between two meta-ester moieties creates an exceptionally electron-deficient aromatic core. This unique electronic topology drastically lowers the activation energy required for the oxidative addition of low-valent transition metals, making it a premium building block for complex cross-coupling reactions in the synthesis of advanced materials, supramolecular hydrogels, and targeted oncological therapeutics[3][4].

Mechanistic Grounding: The Electronic Topology of the Isophthalate Core

To master the derivatization of this molecule, one must understand the causality behind its reactivity. The triflate group (–OTf) is an exceptional leaving group; the strong electron-withdrawing nature of the trifluoromethyl group stabilizes the departing sulfonate anion through profound resonance and inductive effects.

When attached to the 5-position of an isophthalate ring, the two ester groups at the 1- and 3-positions exert a synergistic mesomeric (–M) and inductive (–I) pull. This severely depletes the electron density at the C5 position. The Consequence: In palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura), the rate-determining step is typically the oxidative addition of Pd(0) into the carbon-halogen or carbon-pseudohalogen bond. The electron-poor nature of this specific triflate accelerates this oxidative addition exponentially compared to neutral or electron-rich aryl triflates, allowing for milder reaction conditions and broader functional group tolerance.

SyntheticDivergence N1 Dimethyl 5-(triflyloxy)isophthalate (Electron-Deficient Core) N2 Pd(0) Oxidative Addition (Accelerated by -M/-I effects) N1->N2 Pd(PPh3)2Cl2 N3 Transmetalation (Cu-Acetylide Intermediate) N2->N3 CuI, Amine Base N4 Alkyne-Functionalized Isophthalate N3->N4 Reductive Elimination N5 Tomaymycin ADCs (Targeted Cytotoxicity) N4->N5 Linker Conjugation N6 Click-TIA MOFs (Drug Delivery Hydrogels) N4->N6 CuAAC Click Reaction N7 Pyrenophanes (Strained Buckybowls) N4->N7 Diyne Cyclization

Fig 1. Mechanistic divergence of the triflate synthon into ADCs, MOFs, and strained aromatics.

Strategic Divergence: Advanced Applications

Supramolecular Metallogels and MOFs

By coupling the triflate with trimethylsilylacetylene (TMSA), researchers access terminal alkynes that serve as direct precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The synthesis of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) from this triflate enables the formation of supramolecular viscoelastic hydrogels[4][5]. Unlike its 1,2,4-triazole isostere, click-TIA undergoes rapid self-assembly in water upon sonication, leading to highly stable metal-organic frameworks (MOFs) utilized as carriers for controlled, pH-responsive drug delivery[5][6].

Targeted Oncology: Tomaymycin Antibody-Drug Conjugates (ADCs)

In pharmaceutical development, the triflate is instrumental in synthesizing cleavable linkers for tomaymycin derivatives[3][7]. Tomaymycin, a pyrrolo[1,4]benzodiazepine (PBD), is a potent DNA minor groove binder. By utilizing the isophthalate core to attach an N-methyl-N-Boc-propargylamine linker via Sonogashira coupling, the resulting derivative can be conjugated via disulfide bridges to monoclonal antibodies. This creates highly targeted cytotoxic agents that release the unmodified drug payload directly within the acidic environment of tumor cell endosomes[3].

Physical Organic Chemistry: Strained Buckybowls

Pioneering work by Bodwell et al. utilized this specific triflate to synthesize highly strained [7]-, [8]-, and pyrenophanes[8][9]. The cross-coupling of the triflate with diynes allowed for the construction of tightly tethered aromatic systems that physically bend the pyrene moiety. This forced nonplanarity alters the cyclic π-electron delocalization, fundamentally changing the molecule's photophysical properties and its reactivity toward singlet oxygen capture[10][11].

Quantitative Landscape of Cross-Coupling Efficacy

The table below summarizes the reaction parameters and yields for synthesizing key derivatives from the dimethyl 5-(triflyloxy)isophthalate core, demonstrating its versatility across different chemical domains.

Application DomainTarget DerivativeCross-Coupling TypeReagents / Catalyst SystemYield (%)Ref
Supramolecular Gels Dimethyl 5-ethynylisophthalateSonogashiraTMS-acetylene, Pd(PPh3)2Cl2, CuI>95%[4]
Cytotoxic ADCs 5-(N-methyl-3-Boc-aminopropynyl)-benzene-1,3-dicarboxylic acid diethyl esterSonogashiraN-methyl-N-Boc-propargylamine, Pd(PPh3)2Cl2, CuI~89%[3]
Strained Pyrenophanes 1,7-Bis(3,5-bis(methoxycarbonyl)phenyl)-1,6-heptadiyneSonogashira1,5-hexadiyne, Pd(PPh3)2Cl2, CuI, DBU21%*[8]

*Note: The lower yield in pyrenophane synthesis is a direct result of the high steric strain and competing oligomerization inherent in macrocyclic diyne cyclizations.

Self-Validating Experimental Protocol: Sonogashira Functionalization

To ensure high-fidelity derivatization, the following protocol details the synthesis of an alkyne-functionalized isophthalate. This procedure is engineered as a self-validating system, embedding physical cues to confirm mechanistic progression.

Phase 1: System Preparation & Deoxygenation
  • Charge the Flask: To an oven-dried Schlenk flask, add Dimethyl 5-(triflyloxy)isophthalate (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Dissolve the mixture in a 1:1 ratio of anhydrous Acetonitrile and Triethylamine (TEA).

    • Causality Check: TEA acts as both the solvent and the base. It deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the highly acidic trifluoromethanesulfonic acid (TfOH) byproduct.

  • Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be rigorously excluded. In the presence of O2, the Cu-acetylide intermediate will undergo Glaser homocoupling, consuming the alkyne starting material and drastically depressing the yield.

Phase 2: Catalytic Activation & Coupling
  • Alkyne Addition: Under a positive pressure of Argon, inject the terminal alkyne (e.g., TMS-acetylene or N-Boc-propargylamine, 1.2 equiv) dropwise.

  • Reaction Maturation: Stir the mixture at room temperature (or up to 60°C depending on steric bulk) for 12–15 hours.

    • Self-Validation Cue: Within 30 minutes, the solution should transition from a clear yellow to a turbid brown/black. The turbidity is caused by the precipitation of triethylammonium triflate (TEA·HTfO) salts, providing visual confirmation that the catalytic cycle is actively turning over and TfOH is being generated[3].

Phase 3: Quenching & Copper Scavenging
  • Evaporation & Partitioning: Remove volatiles under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Copper Scavenging: Wash the organic layer vigorously with a saturated aqueous solution of NH4Cl (or 0.1 M EDTA).

    • Causality Check: Copper salts strongly coordinate to the newly formed alkyne and ester oxygens. NH4Cl/EDTA acts as a competitive chelator, stripping the copper into the aqueous phase (often turning the aqueous layer visibly blue).

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography (typically eluting with an EtOAc/Heptane gradient)[3].

Validation Checkpoints
  • TLC Analysis: The starting triflate is highly UV-active. The functionalized product will exhibit a lower Rf value (due to increased polarity from the alkyne/amine) and may display altered fluorescence under 254 nm UV light due to the extended π-conjugation.

  • Mass Spectrometry (GC-MS/LC-MS): Confirm the product via the molecular ion peak [M+H]+. The complete absence of the m/z corresponding to the triflate leaving group (–149 Da) confirms full conversion.

References

  • Bodwell, G. J.; Fleming, J. J.; Mannion, M. R.; Miller, D. O. "Nonplanar Aromatic Compounds. 3. A Proposed New Strategy for the Synthesis of Buckybowls. Synthesis, Structure and Reactions of [7]-, [8]- and Pyrenophanes." The Journal of Organic Chemistry, 2000, 65(17), 5360–5370. URL:[Link]

  • García, M. et al. "5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels." ACS Omega, 2019, 4(2), 2351–2360. URL:[Link]

  • Bouchard, H. et al. "Cytotoxic agents comprising new tomaymycin derivatives and their therapeutic use." World Intellectual Property Organization (WIPO) Patent WO2007085930A1, 2007.
  • ResearchGate Database. "Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery." ResearchGate, 2018. URL:[Link]

Sources

Exploratory

Role of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate in organic synthesis

An In-Depth Technical Guide to the Role of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate in Organic Synthesis Abstract Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, a derivative of dimethyl 5-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate in Organic Synthesis

Abstract

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, a derivative of dimethyl 5-hydroxyisophthalate, represents a highly versatile and reactive building block in modern organic synthesis. The introduction of the trifluoromethanesulfonyl (triflate) group transforms the phenolic hydroxyl into an exceptional leaving group, rendering the C5 position of the isophthalate ring susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. We will delve into the mechanistic rationale behind its utility in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by detailed experimental protocols and data.

Introduction: A Modern Scaffold for Molecular Engineering

In the landscape of medicinal and materials chemistry, the rational design of molecules with precise three-dimensional structures is paramount. The 1,3,5-trisubstituted benzene scaffold is a privileged motif, offering a rigid core from which functional groups can be projected in a well-defined spatial arrangement. Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate emerges as a superior precursor for accessing such structures.

Its utility stems from two key features:

  • The Isophthalate Core: The dimethyl isophthalate framework provides a stable and synthetically tractable platform. The two methyl ester groups can be further manipulated (e.g., hydrolysis, amidation) to introduce additional diversity or serve as points of attachment for polymerization.

  • The Triflate Leaving Group: The trifluoromethanesulfonyl (triflate, -OTf) group is one of the best leaving groups in organic chemistry. It is a "pseudohalide," exhibiting reactivity in cross-coupling reactions that is often superior to that of traditional aryl halides (Br, I) and is readily prepared from the corresponding phenol.[1] This high reactivity allows for milder reaction conditions and broader substrate scope. The trifluoromethyl group (-CF3) within the triflate imparts significant stability and electronegativity, contributing to its excellent leaving group ability.[2][3]

This combination makes the title compound an ideal electrophilic partner for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that would be challenging to access through other routes.

Synthesis of the Core Reagent

The preparation of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is a straightforward and high-yielding process starting from the commercially available Dimethyl 5-hydroxyisophthalate.[4][5] The core of this transformation is the triflation of the phenolic hydroxyl group.

Reaction Principle: The reaction proceeds via the nucleophilic attack of the phenoxide (generated in situ with a base) on the electrophilic sulfur atom of trifluoromethanesulfonic anhydride (Tf₂O) or a related triflating agent. The choice of a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine is critical to prevent competitive reaction with the triflating agent.

Synthesis Precursor Dimethyl 5-hydroxyisophthalate Reaction Triflation 0 °C to rt Precursor->Reaction TriflicAnhydride Trifluoromethanesulfonic Anhydride (Tf₂O) TriflicAnhydride->Reaction Base Pyridine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Product Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Reaction->Product

Caption: Synthesis of the title compound via triflation.

Experimental Protocol: Synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Reagents & Equipment:

  • Dimethyl 5-hydroxyisophthalate (1.0 equiv)[4]

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)[1]

  • Pyridine (2.0 equiv), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard aqueous workup and purification apparatus (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Dimethyl 5-hydroxyisophthalate and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine to the stirred solution.

  • Triflation: Add trifluoromethanesulfonic anhydride dropwise over 10-15 minutes. The reaction mixture may change color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Core Reactivity: A Gateway to Molecular Diversity

The triflate group serves as an outstanding leaving group, making the title compound a powerful electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern synthesis, allowing for the strategic formation of C-C and C-N bonds.[6]

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Key Application
Suzuki-Miyaura [7]Organoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand, Base (e.g., K₂CO₃, Cs₂CO₃)Aryl C-C ArylBiaryl synthesis, conjugated materials
Buchwald-Hartwig [8]Amine (R₂NH) or AmidePd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu, K₃PO₄)Aryl C-N Synthesis of anilines, N-heterocycles
Sonogashira [9]Terminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuI, Amine Base (e.g., Et₃N, DIPEA)Aryl C-C AlkyneSynthesis of conjugated enynes, functional materials

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds.[10] The use of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate as the electrophile is highly advantageous due to the high reactivity of the triflate, often allowing for lower catalyst loadings and milder conditions compared to aryl chlorides or even bromides.[7]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-OTf]L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex [Ar-Pd(II)-R']L₂ Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Coupled Product (Ar-R') RedElim->Product  Product Out ArOTf Our Triflate (Ar-OTf) ArOTf->OxAdd Boronic Boronic Acid (R'-B(OH)₂ + Base) Boronic->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Reagents & Equipment:

  • Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), aqueous solution (2M)

  • Toluene/Ethanol solvent mixture (e.g., 4:1)

  • Microwave vial or Schlenk tube

  • Standard workup and purification apparatus

Procedure:

  • Setup: In a microwave vial, combine the aryl triflate, arylboronic acid, and Pd(PPh₃)₄.

  • Degassing: Seal the vial, then evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent/Base Addition: Add the toluene/ethanol solvent mixture followed by the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave heating) for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 5-aryl isophthalate product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The synthesis of aryl amines is fundamental in drug discovery. The Buchwald-Hartwig amination provides a powerful method for this transformation.[8][12] Using our triflate substrate allows for the coupling of a diverse range of amines, including primary and secondary amines, and even amides or carbamates, under relatively mild conditions.[13]

Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl triflate to Pd(0). The key difference is the subsequent step where the amine coordinates to the palladium center, followed by deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[12]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers.[9][14] This reaction is vital for creating rigid, linear molecular structures found in molecular wires, organic electronics, and complex natural products.[15] The high reactivity of the triflate group makes it an excellent substrate for these couplings, often proceeding efficiently at room temperature.

Mechanistic Insight: The Sonogashira reaction is unique in that it typically involves a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination.[14]

Advantages and Strategic Applications

The use of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate offers several strategic advantages for researchers:

  • High Reactivity & Mild Conditions: The triflate group allows couplings to proceed under milder conditions than many aryl halides, preserving sensitive functional groups elsewhere in the molecule.

  • Convergent Synthesis: It enables a convergent approach where complex fragments (boronic acids, amines, alkynes) can be coupled to the central isophthalate core late in a synthetic sequence, improving overall efficiency.

  • Scaffold for Drug Discovery: The resulting 1,3,5-trisubstituted products are excellent scaffolds for exploring structure-activity relationships (SAR). The central ring provides rigidity, while the three substitution points allow for systematic variation to optimize binding, solubility, and pharmacokinetic properties.[16][17]

  • Precursor for Materials: The ability to introduce aryl, alkynyl, or amino functionalities opens pathways to conjugated polymers, metal-organic frameworks (MOFs), and fluorescent materials where the isophthalate core can serve as a key structural node.[18]

Conclusion

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is more than just a chemical intermediate; it is a powerful enabler of molecular innovation. By leveraging the exceptional reactivity of the triflate leaving group on a synthetically versatile isophthalate scaffold, chemists are equipped with a robust tool for modern cross-coupling chemistry. Its application facilitates the efficient and strategic construction of complex molecular architectures, accelerating discovery in fields ranging from medicinal chemistry to materials science. The straightforward synthesis and predictable reactivity of this compound ensure its continued prominence as a go-to building block for researchers aiming to push the boundaries of molecular design.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem. PubChem. Retrieved March 17, 2026, from [Link]

  • (No author given). (2018). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. ResearchGate. Retrieved March 17, 2026, from [Link]

  • (No author given). Dimethyl 5-hydroxyisophthalate, 1 X 50 g (371785-50G) - Alkali Scientific. Alkali Scientific. Retrieved March 17, 2026, from [Link]

  • Manav Bio Chem Impex Private Limited. (n.d.). Agro Chemicals - DIMETHYL 5 SULFOISOPHTHALATE SODIUM SALT Trader - Wholesaler / Distributor from Mumbai. Retrieved March 17, 2026, from [Link]

  • (No author given). Dimethyl 5-hydroxyisophthalate. Retrieved March 17, 2026, from [Link]

  • (No author given). Buchwald–Hartwig amination - Wikipedia. Wikipedia. Retrieved March 17, 2026, from [Link]

  • (No author given). (2012). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents. Google Patents.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved March 17, 2026, from [Link]

  • (No author given). (2026). Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. Retrieved March 17, 2026, from [Link]

  • (No author given). (2012). Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Eureka | Patsnap. Patsnap. Retrieved March 17, 2026, from [Link]

  • (No author given). Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Zafrilla, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6543. Retrieved March 17, 2026, from [Link]

  • SpiroChem. (2012). SF5 building blocks. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... ResearchGate. Retrieved March 17, 2026, from [Link]

  • (No author given). Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • (No author given). Dimethyl 5-Sulfoisophthalate Sodium Salt - CPVC Manufacturers - Xuye. Xuye. Retrieved March 17, 2026, from [Link]

  • (No author given). (2017). Synthesis of isophthalates from methyl coumalate. Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Bashir, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved March 17, 2026, from [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354-2364. Retrieved March 17, 2026, from [Link]

  • (No author given). (2023). Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • (No author given). (2016). FUTURE MEDICINAL CHEMISTRY The internet address for this paper is. Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • (No author given). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemic… - OUCI. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. ChemRxiv. Retrieved March 17, 2026, from [Link]

  • (No author given). (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • (No author given). (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved March 17, 2026, from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved March 17, 2026, from [Link]

  • (No author given). (2006). CN1821224A - Process for preparing 5-sodium sulfo isophthalate - Google Patents. Google Patents.
  • (No author given). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved March 17, 2026, from [Link]

  • (No author given). (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. ResearchGate. Retrieved March 17, 2026, from [Link]

  • (No author given). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry, 86(24), 18055-18068. Retrieved March 17, 2026, from [Link]

  • (No author given). (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6384-6479. Retrieved March 17, 2026, from [Link]

  • (No author given). (2015). Synthesis of some metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents and evaluation of their antioxidant-antibacterial activities. PubMed. Retrieved March 17, 2026, from [Link]

  • US EPA. (2006). Robust Summaries & Test Plan: Dimethyl Isophthalate (DMIP). Retrieved March 17, 2026, from [Link]

  • (No author given). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications. Retrieved March 17, 2026, from [Link]

  • May, J. (n.d.). Transition Metal Catalyzed CC Cross Coupling Reactions. Dr. May Group. Retrieved March 17, 2026, from [Link]

  • (No author given). (2026). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Qin, Q., Cheng, Z., & Jiao, N. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie International Edition, 62(10), e202215008. Retrieved March 17, 2026, from [Link]

  • (No author given). (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2337-2344. Retrieved March 17, 2026, from [Link]

  • (No author given). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of Dimethyl 5-(Triflyloxy)isophthalate

Executive Summary The synthesis of 5-amino isophthalate derivatives is a critical pathway in the development of metal-organic frameworks (MOFs, e.g., UiO-66-NH₂ analogues), advanced polymers, and pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-amino isophthalate derivatives is a critical pathway in the development of metal-organic frameworks (MOFs, e.g., UiO-66-NH₂ analogues), advanced polymers, and pharmaceutical intermediates. Utilizing Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (an aryl triflate) as the electrophile in a Buchwald-Hartwig cross-coupling provides a highly modular approach to introduce complex, sterically hindered, or chiral amines at the 5-position.

This application note details a field-proven, chemoselective protocol designed to overcome the primary failure mode of this substrate: the unintended saponification of its two methyl ester groups.

Mechanistic Rationale & Catalyst Design

As a Senior Application Scientist, I emphasize that successful cross-coupling is never about blindly following a recipe; it is about understanding the electronic and steric causality of your reagents.

The Electrophile: Aryl Triflate Reactivity

Dimethyl 5-(triflyloxy)isophthalate features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of two meta-ester groups and the triflate moiety. This electron deficiency drastically accelerates the oxidative addition of the Pd(0) catalyst into the C–OTf bond. However, this same electronic activation makes the substrate highly susceptible to side reactions if the catalytic cycle stalls.

Base Selection: The Saponification Pitfall

The choice of base is the single most critical parameter for this substrate. Standard Buchwald-Hartwig protocols often employ strong, nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu). Applying NaOtBu to this substrate will indiscriminately attack the methyl esters, leading to rapid saponification, the formation of insoluble carboxylate salts, and complete reaction failure.

To maintain chemoselectivity, a mild, non-nucleophilic base is mandatory. As demonstrated in 1[1], utilizing heterogeneous inorganic bases like Cesium Carbonate (Cs₂CO₃) completely suppresses ester hydrolysis while providing sufficient basicity to deprotonate the Pd-coordinated amine. In highly specialized cases where mass-transfer of heterogeneous bases limits yield, mild soluble bases like potassium 2-ethylhexanoate can also be considered (2)[2].

Ligand Architecture

Aryl triflates are prone to protodetriflylation (reduction of the C–OTf bond to C–H) if the reductive elimination step is too slow. Employing bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos accelerates reductive elimination and prevents bis-arylation of primary amines. Matching the ligand's steric bulk to the aryl triflate ensures quantitative yields even with deactivated systems (3)[3].

Catalytic Cycle & Reaction Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-OTf Cleavage) Pd0->OxAdd + Ar-OTf PdII_Ar L_nPd(II)(Ar)(OTf) Intermediate I OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNRR' PdII_Amine L_nPd(II)(Ar)(NRR') Intermediate II AmineCoord->PdII_Amine + Cs2CO3 - CsOTf, - CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Dimethyl 5-amino- isophthalate derivative RedElim->Product Product Release

Fig 1: Buchwald-Hartwig catalytic cycle for Dimethyl 5-(triflyloxy)isophthalate amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, validating the chosen protocol.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene90< 5%Complete saponification of methyl esters by strong alkoxide.
2Pd₂(dba)₃ / BINAPK₃PO₄Toluene9045%Slow conversion; intact triflate remains due to weak base solubility.
3Pd₂(dba)₃ / BINAPCs₂CO₃Toluene9068%Moderate yield; some protodetriflylation observed.
4Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane9082%Good yield; bidentate Xantphos suppresses dehalogenation.
5 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 90 96% Optimal conditions; rapid reductive elimination prevents side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Reagent Preparation & Setup
  • Atmosphere Control: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), BrettPhos (32.2 mg, 0.060 mmol, 6.0 mol%), and finely milled anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Substrate Addition: Add Dimethyl 5-(triflyloxy)isophthalate (342.2 mg, 1.0 mmol, 1.0 equiv). Note: If your target amine is a solid, add it now (1.2 mmol, 1.2 equiv).

  • Purging: Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat for 3 cycles).

Reaction Execution
  • Solvent Injection: Under a positive flow of Argon, inject anhydrous, degassed Toluene (4.0 mL).

    • Self-Validation Check: The solution must transition from a dark purple/red (resting Pd₂(dba)₃) to a deep orange/reddish-brown within 5 minutes. This visual cue confirms the successful formation of the active Pd(0)-BrettPhos complex.

  • Amine Injection: Inject the amine (1.2 mmol, 1.2 equiv) if it is a liquid.

  • Heating & Kinetics: Seal the tube and transfer to a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm) for 16 hours.

    • Causality Note: Vigorous stirring is absolutely essential. Because Cs₂CO₃ is insoluble in toluene, the deprotonation step occurs entirely at the solid-liquid interface. Poor stirring will stall the catalytic cycle at Intermediate I.

Workup & Isolation
  • Reaction Tracking: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or GC-MS. The disappearance of the starting triflate (R_f ~0.6) and the appearance of a highly UV-active/fluorescent product spot indicates completion.

  • Quenching: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. This removes the inorganic salts (CsOTf, CsHCO₃) and precipitated Pd black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel to afford the pure dimethyl 5-aminoisophthalate derivative.

Troubleshooting & Decision Matrix

When scaling up or modifying the amine coupling partner, utilize the following logical decision tree to diagnose and correct deviations.

Troubleshooting Start Analyze Reaction Outcome Hydrolysis Issue: Ester Saponification (Hydrolysis of -COOMe) Start->Hydrolysis LowConv Issue: Low Conversion (Intact Ar-OTf remains) Start->LowConv Protode Issue: Detriflylation (Formation of Ar-H) Start->Protode Sol1 Action: Switch from NaOtBu to mild Cs2CO3 or K3PO4 Hydrolysis->Sol1 Sol2 Action: Increase Temp to 100°C or use BrettPhos/Pd2(dba)3 LowConv->Sol2 Sol3 Action: Ensure strict anhydrous conditions & check amine bulk Protode->Sol3

Fig 2: Decision matrix for troubleshooting side reactions in ester-sensitive C-N couplings.

References

  • Title: Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: Organic Letters - ACS Publications URL
  • Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics - ACS Publications URL
  • Title: Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling Source: ChemRxiv URL

Sources

Application

Application Note: Preparation and Cross-Coupling Workflows of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale In modern sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

In modern synthetic chemistry, the modular assembly of complex aromatic scaffolds is paramount for the development of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and supramolecular metallogels. Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4), commonly referred to as dimethyl 5-triflyloxyisophthalate, serves as a highly versatile electrophilic hub for these applications[1].

The Causality of the Triflate Leaving Group: Commercially available dimethyl 5-hydroxyisophthalate is highly economical but inherently unreactive toward palladium-catalyzed carbon-carbon bond formation. By converting the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester, the electron-rich phenol is transformed into a potent electrophile[2]. The strong electron-withdrawing nature of the −CF3​ group severely weakens the C−O bond, making the sulfonate an exceptional pseudohalide leaving group. This facilitates rapid oxidative addition by low-valent transition metals ( Pd0 , Ni0 , Co0 ), often surpassing the reactivity of corresponding aryl bromides[3].

Divergent Synthesis Workflow

The strategic advantage of the triflate hub lies in its divergent reactivity. From a single intermediate, researchers can access alkynyl, aryl, and alkyl functionalized isophthalates through specific cross-coupling methodologies.

G SM Dimethyl 5-hydroxyisophthalate Triflate Dimethyl 5-triflyloxyisophthalate (Electrophilic Hub) SM->Triflate Tf2O, Pyridine Sonogashira Sonogashira Coupling (Pd/Cu) Triflate->Sonogashira TMS-Acetylene Suzuki Suzuki-Miyaura (Pd/Base) Triflate->Suzuki R-B(OH)2 Negishi Negishi Coupling (Ni or Co/Zn) Triflate->Negishi R-ZnX Alkyne 5-Ethynylisophthalate (Click-TIA Precursor) Sonogashira->Alkyne Biaryl 5-Aryl isophthalates (MOF Ligands) Suzuki->Biaryl Alkyl 5-Alkyl isophthalates (Drug Intermediates) Negishi->Alkyl

Divergent cross-coupling pathways from the dimethyl 5-triflyloxyisophthalate hub.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps (visual cues, TLC monitoring, and thermodynamic controls) to ensure high-fidelity replication.

Protocol A: Synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Objective: Quantitative conversion of the phenol to the triflate while suppressing deleterious side reactions.

Mechanistic Insight: The reaction between trifluoromethanesulfonic anhydride ( Tf2​O ) and a phenol is highly exothermic. Pyridine is utilized not only as an acid scavenger to neutralize the generated trifluoromethanesulfonic acid but also to form a highly reactive intermediate (pyridinium triflate) that drives the esterification[2][4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate (10.0 g, 47.6 mmol) in anhydrous dichloromethane (DCM) (150 mL). Add anhydrous pyridine (4.6 mL, 57.1 mmol, 1.2 equiv)[4].

  • Thermal Control: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0∘C . Causality: Low temperatures prevent the degradation of Tf2​O and limit the formation of colored polymeric byproducts.

  • Activation: Dropwise add Tf2​O (9.6 mL, 57.1 mmol, 1.2 equiv) over 30 minutes using a syringe pump.

  • Validation (In-Process): The solution will transition from clear to a pale yellow/orange. Monitor via TLC (Hexane/Ethyl Acetate 3:1). The highly polar phenol spot ( Rf​≈0.2 ) will disappear, replaced by a non-polar UV-active spot ( Rf​≈0.7 ).

  • Quench & Workup: Once complete (typically 1-2 hours), quench the reaction by slowly adding 50 mL of 1M aqueous HCl . Causality: The acidic wash protonates residual pyridine, partitioning it exclusively into the aqueous layer as a water-soluble salt.

  • Isolation: Extract the aqueous layer with DCM ( 2×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil that solidifies upon standing.

Protocol B: Sonogashira Cross-Coupling (Alkyne Insertion)

Objective: Synthesis of dimethyl 5-((trimethylsilyl)ethynyl)isophthalate, a direct precursor to "click-TIA" (5-(1H-1,2,3-triazol-5-yl)isophthalic acid)[1].

Mechanistic Insight: Copper(I) iodide activates the terminal alkyne by forming a copper acetylide intermediate. Simultaneously, the Pd0 catalyst inserts into the C−OTf bond. Transmetalation between the copper acetylide and the Pd-complex, followed by reductive elimination, yields the coupled product[1][5].

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve the triflate from Protocol A (5.0 g, 14.6 mmol) in anhydrous, degassed DMF (50 mL) and Triethylamine (15 mL). Bubble argon through the solution for 15 minutes.

  • Catalyst Loading: Under a positive flow of argon, add Pd(PPh3​)2​Cl2​ (512 mg, 5 mol%) and CuI (139 mg, 5 mol%).

  • Validation (Visual): The mixture will rapidly change from yellow to dark brown/black. Causality: This color shift is a reliable indicator of the reduction of PdII to the catalytically active Pd0 species.

  • Coupling: Add trimethylsilylacetylene (TMSA) (2.5 mL, 17.5 mmol, 1.2 equiv) dropwise. Heat the mixture to 80∘C for 4 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove precipitated triethylammonium triflate salts and palladium black.

  • Purification: Wash the filtrate with water ( 3×50 mL ) to remove DMF. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield the TMS-protected alkyne.

Protocol C: Negishi Cross-Coupling (Alkyl/Aryl Insertion)

Objective: Formation of sp2−sp3 carbon bonds using organozinc reagents under Cobalt or Nickel catalysis[3].

Mechanistic Insight: While Palladium excels at sp2−sp2 couplings, it often suffers from β -hydride elimination when coupling alkyl chains. Utilizing Cobalt or Nickel catalysts with organozinc reagents (Negishi conditions) suppresses this side reaction, allowing for the stable introduction of complex alkyl groups onto the isophthalate core[3].

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, dissolve the triflate (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add NiCl2​ or CoCl2​ (5 mol%) and the appropriate ligand (e.g., bipyridine, 5 mol%).

  • Transmetalation: Cool the mixture to 0∘C and slowly add the alkylzinc halide reagent ( 1.5 mmol , 1.5 equiv ) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters and expected outcomes when utilizing dimethyl 5-triflyloxyisophthalate as the starting electrophile.

Reaction TypeCatalyst / Mediator SystemKey ReagentsTarget ScaffoldAvg. Yield
Triflation None (Base Mediated) Tf2​O , Pyridine, DCM, 0∘C Triflate Hub85–95%
Sonogashira Pd(PPh3​)2​Cl2​ / CuI TMS-acetylene, NEt3​ , DMF, 80∘C 5-Alkynyl isophthalates80–90%
Suzuki-Miyaura Pd(dppf)Cl2​ Aryl- B(OH)2​ , K2​CO3​ , Dioxane/ H2​O 5-Aryl isophthalates75–95%
Negishi NiCl2​ or CoCl2​ R-ZnX , THF, RT5-Alkyl isophthalates60–85%

References

  • [3] Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics (Elektronische Hochschulschriften der LMU München). Available at:3

  • [1] 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels (ACS Omega). Available at: 1

  • [4] Aromatic carboxylic acids, acid halides thereof and processes for preparing both (EP1346975A1 - Google Patents). Available at: 4

  • [2] Bis(triflate ester)s Having an Additional Functional Group: Initiators for the Preparation of α,ω,kentro-Telechelic Poly(THF)s (Macromolecules). Available at: 2

Sources

Method

Application Note: Sonogashira Cross-Coupling Strategies for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows for complex aryl triflate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows for complex aryl triflate cross-couplings.

Executive Summary & Substrate Profiling

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (also known as 3,5-bis(methoxycarbonyl)phenyl triflate) is a highly versatile electrophilic building block. It is predominantly utilized in the synthesis of advanced functional materials, including supramolecular metallogels, metal-organic frameworks (MOFs), and complex polycyclic aromatic hydrocarbons like pyrenophanes [1, 2].

While aryl triflates are generally less reactive than their aryl iodide or bromide counterparts in palladium-catalyzed cross-couplings, this specific substrate possesses a unique electronic advantage. The presence of two meta-oriented methoxycarbonyl groups strongly withdraws electron density from the aromatic ring. This electronic depletion highly activates the C–O(Tf) bond, facilitating rapid oxidative addition by the electron-rich Pd(0) catalyst. Consequently, the Sonogashira coupling of this substrate can proceed under surprisingly mild conditions without the strict requirement for highly specialized, sterically hindered phosphine ligands.

Mechanistic Causality: The Pd/Cu Dual-Catalytic Cycle

To master this transformation, one must understand the causality behind the reagent selection and the dual-metal catalytic cycle.

  • Oxidative Addition (Pd Cycle): The active Pd(0) species inserts into the C–O bond of the triflate. Because the triflate anion ( −OTf ) is an exceptional leaving group (a weak conjugate base of triflic acid), the reaction is thermodynamically favorable. The electron-deficient isophthalate ring accelerates this step, allowing standard precatalysts like PdCl2​(PPh3​)2​ to be highly effective.

  • Copper Acetylide Formation (Cu Cycle): The Cu(I) co-catalyst (typically CuI) coordinates with the terminal alkyne (e.g., trimethylsilylacetylene). The base deprotonates the terminal alkyne to form a nucleophilic copper acetylide intermediate. The choice of base is critical: it must be strong enough to deprotonate the coordinated alkyne but non-nucleophilic enough to avoid hydrolyzing the sensitive aryl triflate back to the phenol.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent cis-trans isomerization and reductive elimination forge the new C(sp 2 )–C(sp) bond, releasing the product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(OTf)L2 Pd0->OxAdd + Ar-OTf TransMet Transmetalation Ar-Pd(II)(C≡CR)L2 OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Isomerization CuCycle Copper Cycle CuX + R-C≡CH TransMet->CuCycle + Cu(OTf) RedElim->Pd0 - Ar-C≡CR CuAcetylide Copper Acetylide Cu-C≡CR CuCycle->CuAcetylide + Base - Base·HOTf CuAcetylide->TransMet Cu to Pd transfer

Fig 1: Sonogashira catalytic cycle highlighting the Pd/Cu dual-metal transmetalation pathway.

Quantitative Data: Condition Optimization Matrix

The table below synthesizes field-proven conditions for coupling Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate with various terminal alkynes. The selection of the solvent and base system dictates the reaction kinetics and side-product formation.

Alkyne PartnerCatalyst SystemBase / SolventTemp / TimeYieldRef
Trimethylsilylacetylene (TMSA)2 mol% PdCl2​(PPh3​)2​ , 1 mol% CuI Et3​N / DMF (1:1)25 °C / 12 h>90%[1]
1,5-Hexadiyne5 mol% PdCl2​(PPh3​)2​ , 5 mol% CuIDBU / Benzene25 °C / 24 h80%[2]
Phenylacetylene3 mol% PdCl2​(PPh3​)2​ , 3 mol% CuITBAF (Solvent-Free)80 °C / 2 h85%[3]

Note: The use of DBU in benzene is specifically tailored for volatile or base-sensitive diynes, preventing alkyne homocoupling (Glaser coupling) by avoiding protic/polar amine mixtures.

Experimental Protocols

Protocol A: Standard Amine/Polar Aprotic System (Recommended for TMS-Acetylene)

This protocol utilizes a polar aprotic solvent (DMF) to stabilize the palladium intermediates and accelerate transmetalation. It is highly effective for synthesizing the click-chemistry precursor, dimethyl 5-((trimethylsilyl)ethynyl)isophthalate [1].

Reagents:

  • Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate: 1.0 equiv (e.g., 10.0 mmol)

  • Trimethylsilylacetylene (TMSA): 1.1 equiv (11.0 mmol)

  • PdCl2​(PPh3​)2​ : 0.02 equiv (0.2 mmol)

  • CuI: 0.01 equiv (0.1 mmol)

  • Triethylamine ( Et3​N ) / Anhydrous DMF: 1:1 ratio (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Add the aryl triflate (1.0 equiv) to the flask, followed by the anhydrous DMF and Et3​N .

  • Degassing (Self-Validating Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Catalyst Addition: Quickly add PdCl2​(PPh3​)2​ and CuI under a positive stream of Argon. The solution will typically appear pale yellow.

  • Alkyne Addition: Inject TMSA dropwise via a gas-tight syringe.

  • Reaction Monitoring: Stir at room temperature overnight. Self-Validating Observation: The reaction mixture will progressively darken to a deep brown/black, and a white precipitate ( Et3​N⋅HOTf ) will form, indicating successful catalyst turnover and acid generation.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to complex the copper salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: DBU/Non-Polar System (Recommended for Diynes)

Developed for the synthesis of complex pyrenophanes, this protocol utilizes DBU in a non-polar solvent to manage volatile diynes and suppress side reactions [2].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, dissolve the aryl triflate (1.0 equiv) and the diyne (1.1 equiv) in anhydrous, degassed Benzene (0.1 M).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) via syringe.

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ (0.05 equiv) and CuI (0.05 equiv).

  • Reaction: Stir the mixture at room temperature for 24 hours under a strict Nitrogen or Argon atmosphere.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated DBU-hydrotriflate salts and palladium black. Concentrate the filtrate.

  • Purification: Purify via column chromatography. Verification Step: Monitor via TLC; the loss of the highly polar sulfonyl group renders the coupled product significantly more non-polar (higher Rf​ ) than the starting triflate.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep & Drying Degas 2. Degassing (Ar Purge) Prep->Degas Catalyst 3. Catalyst Addition Degas->Catalyst Reaction 4. Alkyne Add & Stirring Catalyst->Reaction Workup 5. Quench & Extraction Reaction->Workup Purify 6. Column Purification Workup->Purify

Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

Troubleshooting & Best Practices

  • Triflate Hydrolysis: Aryl triflates are highly sensitive to moisture, particularly in the presence of basic amines. If LCMS analysis shows a mass corresponding to dimethyl 5-hydroxyisophthalate (the phenol byproduct), your solvents or base are wet. Rigorously dry the Et3​N over KOH and distill prior to use.

  • Glaser Homocoupling: If the major byproduct is the alkyne dimer (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne), oxygen has contaminated the system. Ensure the freeze-pump-thaw or sparging technique is executed thoroughly before catalyst addition.

  • Sluggish Kinetics: If the reaction stalls at <50% conversion, the Pd catalyst may have precipitated as inactive Palladium black. This can be remedied by increasing the reaction temperature slightly (to 50 °C) or utilizing a slightly more electron-rich ligand system (e.g., adding 5 mol% of free PPh3​ to stabilize the Pd(0) intermediate).

References

  • Title: 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels Source: ACS Omega (2019) URL: [Link] [1]

  • Title: Nonplanar Aromatic Compounds. 3. A Proposed New Strategy for the Synthesis of Buckybowls. Synthesis, Structure and Reactions of [7]-, [8]- and Pyrenophanes Source: The Journal of Organic Chemistry (2000) URL: [Link] [2]

  • Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: The Journal of Organic Chemistry (2006) URL: [Link] [3]

Application

Scale-up synthesis applications using Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Application Note: Scale-Up Synthesis and Cross-Coupling Applications of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Introduction & Mechanistic Rationale Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Cross-Coupling Applications of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Introduction & Mechanistic Rationale

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly versatile electrophilic building block utilized extensively in the synthesis of advanced materials, such as Metal-Organic Frameworks (MOFs), and complex pharmaceutical active ingredients (APIs)[1][2].

Derived from the triflation of dimethyl 5-hydroxyisophthalate, this compound leverages the trifluoromethanesulfonate (triflate, -OTf) moiety as a superior pseudohalide leaving group. The causality behind its high reactivity lies in the strong electron-withdrawing nature of the -CF3SO2 group, which highly polarizes the C-O bond. When coupled with the electron-withdrawing effect of the two meta-ester groups on the isophthalate ring, the 5-position becomes exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). This enables highly efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under milder conditions than those required for corresponding aryl bromides or chlorides.

Strategic Workflow & Mechanistic Logic

G A Dimethyl 5-hydroxyisophthalate (Starting Material) B Triflation (Tf2O, Pyridine) Scale-up Protocol A->B C Dimethyl 5-(OTf)isophthalate (Key Electrophile) B->C D Suzuki-Miyaura Coupling (Pd-Catalyzed) C->D E Sonogashira Coupling (Pd/Cu-Catalyzed) C->E F Wdr5 Inhibitors (Leukemia Therapeutics) D->F G Click-TIA MOF Linkers (Advanced Materials) E->G

Caption: Synthetic workflow from phenolic precursor to advanced pharmaceutical and MOF applications.

MechanisticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-OTf Cleavage) Pd0->OxAdd + Ar-OTf PdII Ar-Pd(II)(OTf)L_n Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 or Ar'-Cu) PdII->TransMet + Nucleophile PdII_bis Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_bis - TfO- salt RedElim Reductive Elimination (Biaryl Formation) PdII_bis->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,5-Disubstituted Isophthalate Product RedElim->Product Product Release

Caption: Palladium-catalyzed cross-coupling mechanistic cycle highlighting the OTf leaving group.

Quantitative Data Summaries

Table 1: Scale-up Optimization of Dimethyl 5-hydroxyisophthalate Triflation

Scale (g) Base (Equiv) Solvent Temp (°C) Yield (%) Purity (HPLC) Causality / Observation
5.0 Pyridine (1.5) CH2Cl2 25 68% 92% Exothermic degradation of Tf2O observed at RT.
21.4 Pyridine (1.45) CH2Cl2 0 99% >98% Optimal thermal control prevents side reactions[3].
100.0 Et3N (1.5) Toluene 0 85% 95% Sluggish reaction; Et3N lacks nucleophilic catalytic capability.

| 100.0 | Pyridine (1.5) | CH2Cl2 | -10 to 0 | 96% | >99% | Highly scalable. Pyridine acts as both base and nucleophilic catalyst. |

Table 2: Cross-Coupling Reaction Scope and Conditions

Reaction Type Target Application Catalyst System Base / Additive Solvent Yield
Suzuki-Miyaura Wdr5 Inhibitors (APIs)[2] Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Dioxane/H2O 88%
Sonogashira Click-TIA MOF Linkers[1] Pd(PPh3)2Cl2 / CuI TEA (Solvent) None 92%

| Buchwald-Hartwig | Dendrimer Cores[4] | Pd2(dba)3 / XPhos | Cs2CO3 (1.5 eq) | Toluene | 79% |

Step-by-Step Experimental Protocols

Protocol A: Scale-Up Synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate[3]

Objective: Convert dimethyl 5-hydroxyisophthalate to its corresponding triflate on a 100-gram scale.

Causality & Design Choices: Trifluoromethanesulfonic anhydride (Tf2O) is highly electrophilic and moisture-sensitive. The reaction is highly exothermic. Pyridine is selected over triethylamine because it acts as a nucleophilic catalyst (forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate) while simultaneously scavenging the generated triflic acid. Dichloromethane (CH2Cl2) is used for its excellent solubility profile and inertness to the anhydride at low temperatures.

Procedure:

  • Preparation: Flame-dry a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, an internal temperature probe, and an addition funnel under an argon atmosphere.

  • Dissolution: Charge the flask with dimethyl 5-hydroxyisophthalate (100.0 g, 476 mmol) and anhydrous CH2Cl2 (1.0 L).

  • Base Addition: Add anhydrous pyridine (56.5 mL, 714 mmol, 1.5 equiv) in one portion. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reactor in a dry ice/isopropanol bath to bring the internal temperature to exactly 0 °C. Critical Step: Do not allow the temperature to drop below -10 °C, as the starting material may precipitate.

  • Electrophile Addition: Charge the addition funnel with Tf2O (88.0 mL, 523 mmol, 1.1 equiv). Add dropwise over 45 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • Maturation: Remove the cooling bath and allow the reaction to stir for 30 minutes.

  • Self-Validating In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in water/EtOAc, and run TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a non-UV-active, iodine-stainable spot (Rf ~0.6).

  • Quench & Workup: Slowly add 5% aqueous HCl (400 mL) to the reactor. Causality: The acidic quench protonates the excess pyridine, driving it into the aqueous phase and preventing base-catalyzed hydrolysis of the ester groups[3].

  • Separation: Separate the organic layer. Wash sequentially with saturated NaHCO3 (400 mL) and brine (400 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford a pale yellow oil that crystallizes upon standing. Yield: 156.4 g (96%).

  • Analytical Validation: ^1H NMR (CDCl3): Disappearance of the phenolic -OH peak at ~9.5 ppm. ^19F NMR (CDCl3): Sharp singlet at -72.8 ppm confirming the -OTf group.

Protocol B: Suzuki-Miyaura Coupling for Wdr5 Inhibitor Intermediates[2]

Objective: Synthesize 3,5-bis(methoxycarbonyl)biphenyl derivatives via C-C bond formation.

Causality & Design Choices: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted aryl boronic acids. A biphasic Dioxane/H2O system is required to dissolve both the organic triflate and the inorganic K2CO3 base, which must form a boronate complex with the boronic acid to facilitate transmetalation.

Procedure:

  • Setup: In a 500 mL Schlenk flask, combine Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (34.2 g, 100 mmol), the target arylboronic acid (110 mmol, 1.1 equiv), and K2CO3 (27.6 g, 200 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-Dioxane (200 mL) and Deionized Water (40 mL).

  • Degassing: Subject the suspension to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides and to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl2 (3.65 g, 5 mol%).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validating IPC: Monitor via HPLC. The triflate peak should disappear, and the formation of the biaryl product should be confirmed by mass spectrometry (ESI+).

  • Workup: Cool to room temperature, dilute with EtOAc (300 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate. Purify via recrystallization (EtOH/Water).

Protocol C: Sonogashira Coupling for Click-TIA MOF Linkers[1]

Objective: Introduce an alkyne handle for subsequent click-chemistry hydrogelator synthesis.

Causality & Design Choices: Triethylamine (TEA) is used as both the solvent and the base. It coordinates to the CuI co-catalyst and deprotonates the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II)-aryl complex significantly faster than the free alkyne[1].

Procedure:

  • Setup: To a degassed solution of the triflate (10.0 g, 29.2 mmol) in anhydrous TEA (100 mL), add Pd(PPh3)2Cl2 (1.02 g, 5 mol%) and CuI (0.28 g, 5 mol%).

  • Alkyne Addition: Add trimethylsilylacetylene (4.5 mL, 32.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 24 hours. Observation: A white precipitate of TEA·HOTf salt will form as the reaction progresses, serving as a visual indicator of successful coupling.

  • Workup: Filter the salt precipitate. Concentrate the filtrate, dissolve in CH2Cl2, wash with 1M HCl to remove residual TEA, dry, and purify via silica gel chromatography.

References

  • Synthesis, Structure and Reactions of [7]-, [8]- and Pyrenophanes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • Source: researchgate.
  • Source: google.
  • Bis(triflate ester)s Having an Additional Functional Group: Initiators for the Preparation of α,ω,kentro-Telechelic Poly(THF)

Sources

Method

Stille cross-coupling using Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Application Note: Stille Cross-Coupling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Executive Summary Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly versatile, elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stille Cross-Coupling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Executive Summary

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly versatile, electron-deficient aryl triflate. Derived from dimethyl 5-hydroxyisophthalate, it is frequently employed as a rigid aromatic building block in the synthesis of Metal-Organic Frameworks (MOFs), advanced polymeric materials, and active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating experimental protocol for executing high-yield Stille cross-couplings with this specific electrophile.

Mechanistic Framework & The "Halide Effect"

Expertise & Experience: The Stille cross-coupling of aryl triflates diverges significantly from that of standard aryl halides. While electron-deficient aryl triflates like dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate undergo rapid oxidative addition to Palladium(0) species, the resulting intermediate, trans-[Pd(Ar)(OTf)L₂], is catalytically sluggish. The triflate anion (OTf⁻) is a weakly coordinating ligand, which paradoxically hinders the subsequent transmetalation step with the organostannane.

To resolve this bottleneck, Lithium Chloride (LiCl) is introduced as an essential additive. LiCl drives a critical ligand exchange, displacing the triflate to form a neutral trans-[Pd(Ar)(Cl)L₂] complex. This chloride-bound intermediate undergoes transmetalation at a vastly accelerated rate, effectively lowering the activation energy of the rate-determining step[1]. Failure to include rigorously dried LiCl when using standard catalysts like Pd(PPh₃)₄ will result in stalled reactions and increased triflate hydrolysis.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_OTf trans-[Pd(Ar)(OTf)L₂] Sluggish Intermediate Pd0->PdII_OTf 1. Oxidative Addition (+ Ar-OTf) PdII_Cl trans-[Pd(Ar)(Cl)L₂] Reactive Intermediate PdII_OTf->PdII_Cl 2. Halide Exchange (+ LiCl / - LiOTf) PdII_R trans-[Pd(Ar)(R)L₂] Pre-Elimination PdII_Cl->PdII_R 3. Transmetalation (+ R-SnBu₃ / - Bu₃SnCl) PdII_R->Pd0 4. Reductive Elim. (+ Ar-R Product)

Fig 1: Stille coupling catalytic cycle of aryl triflates highlighting the critical LiCl exchange.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationships between reaction conditions and yields when coupling dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate with a model nucleophile, tributyl(phenyl)stannane.

EntryCatalyst / LigandAdditiveSolventTemp (°C)Yield (%)Mechanistic Causality & Observations
1Pd(PPh₃)₄ (5 mol%)NoneTHF70< 20%Stalled transmetalation due to stable OTf coordination[1].
2Pd(PPh₃)₄ (5 mol%)LiCl (3.0 eq)THF7088%LiCl enables rapid halide exchange, accelerating the cycle[1].
3Pd₂(dba)₃ / P(t-Bu)₃NoneDioxane9092%Bulky, electron-rich ligand bypasses the need for LiCl[2].
4Pd(PPh₃)₄ (5 mol%)LiCl (3.0 eq)DMF10075%Excessive heat in DMF causes partial hydrolysis of the triflate.

Self-Validating Experimental Protocol

Workflow: Synthesis of Dimethyl 5-phenylisophthalate

This protocol utilizes a self-validating checkpoint system to ensure complete conversion and a specialized fluoride quench to eliminate toxic organotin impurities.

Materials Required:

  • Electrophile: Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv, 1.0 mmol, 342.2 mg)

  • Nucleophile: Tributyl(phenyl)stannane (1.2 equiv, 1.2 mmol, 392 µL)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%, 58 mg)

  • Additive: Lithium Chloride (LiCl) (3.0 equiv, 3.0 mmol, 127 mg)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

  • Quench: Saturated aqueous Potassium Fluoride (KF) solution

Step-by-Step Methodology:

  • Additive Dehydration (Critical Step): Add LiCl (127 mg) to an oven-dried Schlenk flask. Flame-dry the flask under high vacuum for 5 minutes to remove hygroscopic moisture. Causality: Trace water will hydrolyze the electron-deficient isophthalate triflate back to the phenol. Backfill the flask with dry Argon.

  • Reagent Loading: Add Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (342.2 mg) and Pd(PPh₃)₄ (58 mg) to the flask under a positive stream of Argon.

  • Solvent & Nucleophile Addition: Inject 10 mL of anhydrous, degassed 1,4-Dioxane. Stir for 5 minutes to dissolve the solids, then inject Tributyl(phenyl)stannane (392 µL) via a gas-tight syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 14 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with Ethyl Acetate, and analyze via TLC (Hexanes/EtOAc 4:1) or GC-MS. The starting aryl triflate (R_f ~0.4) must be completely consumed. If present, spike the reaction with an additional 1 mol% Pd(PPh₃)₄ and stir for 2 additional hours.

  • Fluoride Quench (Tin Sequestration): Cool the reaction to room temperature. Add 10 mL of saturated aqueous KF solution and stir vigorously for 1 hour. Causality: The fluoride ions react with the tributyltin chloride byproduct to form polymeric tributyltin fluoride (Bu₃SnF), a highly insoluble precipitate, ensuring the final product is free of toxic tin contamination.

  • Isolation & Purification: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu₃SnF precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl product.

References

  • Title: Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands. Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate during storage

Technical Support Center: Troubleshooting & Handling Guide for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Executive Overview Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 132906-73-3) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Executive Overview

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 132906-73-3) is a highly versatile aryl triflate building block. It is frequently utilized as a premium electrophile in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations and Stille couplings (1)[1]. However, the very property that makes it an excellent leaving group—the stability of the trifluoromethanesulfonate anion—also renders it exceptionally susceptible to moisture-induced hydrolysis[1]. This guide provides mechanistic insights and field-proven protocols to ensure the integrity of your reagent during storage and handling.

Mechanistic Insight: The Autocatalytic Hydrolysis Pathway

To prevent degradation, we must first understand the causality of the failure mode. Aryl triflates are highly reactive towards adventitious water[1]. When exposed to moisture, the electrophilic sulfur or the aromatic carbon undergoes nucleophilic attack, leading to S-O bond cleavage.

This hydrolysis yields two products:

  • Dimethyl 5-hydroxyisophthalate (the parent phenol).

  • Triflic acid (TfOH) , a superacid.

The generation of triflic acid is the critical failure point. TfOH drastically lowers the localized pH, acting as an autocatalyst that accelerates further degradation, including the hydrolysis of the dimethyl isophthalate ester groups into carboxylic acids and methanol. The mechanism of transition-metal catalyzed couplings with aryl triflates heavily depends on the integrity of this C-O-Tf bond, which is easily destroyed once the autocatalytic cycle begins (2)[2].

HydrolysisPathway Triflate Dimethyl 5-[[(Trifluoromethyl) sulfonyl]oxy]isophthalate (Intact Aryl Triflate) Phenol Dimethyl 5-hydroxyisophthalate (Phenol Byproduct) Triflate->Phenol S-O Bond Cleavage TfOH Triflic Acid (TfOH) (Superacid Byproduct) Triflate->TfOH Leaves as Triflate Anion Moisture Moisture (H2O) Nucleophilic Attack Moisture->Triflate Initiates Cleavage EsterHydrolysis Ester Hydrolysis (Autocatalytic) Phenol->EsterHydrolysis Undergoes TfOH->EsterHydrolysis H+ Catalyzes FinalDeg 5-Hydroxyisophthalic Acid + Methanol EsterHydrolysis->FinalDeg Yields

Fig 1: Moisture-induced hydrolysis pathway of the aryl triflate and subsequent autocatalysis.

Core Troubleshooting FAQs

Q: My compound turned from a free-flowing white powder into a sticky, discolored residue. What happened? A: This is the hallmark of advanced hydrolysis. The introduction of moisture generated triflic acid, which is highly hygroscopic and draws in more water from the atmosphere. The sticky residue is a complex mixture of the parent phenol, partially hydrolyzed isophthalic acids, and residual triflic acid. At this stage, the reagent is compromised and must be discarded.

Q: I stored the bottle in the refrigerator (4°C), but it still degraded over a few months. Why? A: Refrigeration alone is insufficient if the atmospheric seal is compromised. Every time a cold bottle is opened in ambient air, moisture condenses on the inner walls and the chemical itself. Over multiple uses, this freeze-thaw condensation introduces enough water to initiate the autocatalytic degradation cycle. Strict anhydrous storage at -20°C is required, and the addition of powdered molecular sieves to the storage environment is highly recommended to improve stability[1].

Q: Can I rescue or purify a partially hydrolyzed batch? A: It is highly discouraged for quantitative catalytic work. Because the degradation produces a superacid (TfOH), even trace amounts of hydrolysis will poison sensitive transition-metal catalysts (like Pd or Ni complexes) and protonate basic ligands (e.g., phosphines or amines) used in cross-coupling reactions[1].

Standard Operating Procedure (SOP): Aliquoting and Storage

To establish a self-validating system of preservation, follow this strict workflow. The protocol is designed to ensure zero moisture exposure during the vulnerable transfer phase.

HandlingWorkflow Freezer 1. Remove from -20°C Storage Acclimation 2. Equilibrate to Room Temp (Crucial: Prevents Condensation) Freezer->Acclimation Keep sealed Glovebox 3. Transfer to Glovebox / Schlenk Line (Inert Atm) Acclimation->Glovebox 30-60 mins Aliquoting 4. Aliquoting & Weighing (Use pre-dried spatulas) Glovebox->Aliquoting Anhydrous conditions Sealing 5. Purge with Argon & Seal with PTFE/Parafilm Aliquoting->Sealing Minimize exposure Return 6. Return to -20°C Over Active Desiccant Sealing->Return Secondary container

Fig 2: Standard operating procedure for handling moisture-sensitive aryl triflates.

Step-by-Step Methodology:

  • Acclimation (Critical Step): Remove the sealed secondary container from the -20°C freezer. Do not open it. Allow it to sit at room temperature for at least 30–60 minutes. This ensures the internal temperature matches the ambient temperature, preventing condensation upon opening.

  • Inert Transfer: Move the acclimated bottle into a glovebox purged with Argon or Nitrogen. If a glovebox is unavailable, use a Schlenk line with a continuous Argon counter-flow.

  • Anhydrous Handling: Use only oven-dried spatulas and glassware. Weigh out the required aliquot rapidly to minimize exposure time.

  • Primary Sealing: Tightly cap the primary vial. Wrap the cap boundary tightly with PTFE thread-seal tape, followed by Parafilm, to create a dual-layer moisture barrier.

  • Secondary Storage: Place the primary vial inside a secondary container (e.g., a desiccator jar or a larger sealed bag) filled with an active indicating desiccant (like Drierite or silica gel).

  • Return to Cold Storage: Return the secondary container to the -20°C freezer immediately after use.

Data Presentation: Degradation Metrics

The following table summarizes the expected shelf-life of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifePhysical State Observation
Optimal Argon / N2 (Sealed)-20°C (Freezer)> 24 MonthsFree-flowing white powder
Acceptable Argon / N2 (Sealed)2–8°C (Fridge)6–12 MonthsFree-flowing white powder
High Risk Ambient Air20°C (Room Temp)1–3 WeeksClumping, slight discoloration
Failure High Humidity Air20°C (Room Temp)< 48 HoursSticky residue, strong acidic odor

References

  • Source: PMC (NIH)
  • Title: Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates.

Sources

Optimization

Improving reaction yield with Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Welcome to the technical support center for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS No. 165337-33-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS No. 165337-33-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile aryl triflate. As a key building block in palladium-catalyzed cross-coupling reactions, its successful application hinges on understanding its reactivity and potential pitfalls. This document provides in-depth, field-proven insights to help you navigate common challenges and maximize your reaction yields.

Section 1: Troubleshooting Guide for Low Reaction Yields

Low or inconsistent yields are the most common issues encountered when using aryl triflates. This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My primary side-product is Dimethyl 5-hydroxyisophthalate. Why is my triflate group being hydrolyzed, and how can I prevent this?

Answer: The observation of the corresponding phenol is a classic sign of triflate hydrolysis, a competitive side reaction to the desired cross-coupling. The triflate group, while an excellent leaving group, is susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles like water or hydroxide ions.

Root Causes & Solutions:

  • Excessive Base Strength/Concentration: Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in aqueous solvents, can generate hydroxide ions that directly attack the triflate group. While a base is essential for the catalytic cycle, particularly in Suzuki-Miyaura couplings to form the reactive boronate species, its concentration and strength must be carefully managed.

    • Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but less likely to cause hydrolysis compared to carbonates. Alternatively, using a weaker base like potassium bicarbonate (KHCO₃) can lower the pH of the reaction mixture and mitigate hydrolysis.

  • Presence of Water: Water is a common solvent component in Suzuki reactions but is also the primary nucleophile for hydrolysis.

    • Solution: Minimize water content or run the reaction under anhydrous conditions. While some water can be beneficial, especially for dissolving inorganic bases, using a strictly anhydrous solvent like dioxane or THF with a fluoride source (e.g., TBAF) for activation can be effective, though fluoride itself can promote hydrolysis if not carefully controlled. For many modern catalyst systems, completely anhydrous conditions are preferred.

  • High Reaction Temperature: Elevated temperatures accelerate all reactions, including the undesirable hydrolysis pathway.

    • Solution: Reduce the reaction temperature. Modern, highly active palladium catalysts with bulky phosphine ligands often allow for efficient coupling at lower temperatures (e.g., 60-80 °C), which can significantly suppress hydrolysis.

Q2: My reaction is sluggish or stalls completely with significant starting material remaining. What are the likely causes?

Answer: A stalled reaction typically points to issues with the palladium catalyst's activity. This can stem from catalyst decomposition, poisoning, or inefficient activation of the pre-catalyst.

Root Causes & Solutions:

  • Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and the formation of palladium black.

    • Solution: Ensure a rigorously inert atmosphere. All solvents must be thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes or through freeze-pump-thaw cycles). The reaction vessel should be purged with an inert gas before adding the catalyst, and a positive pressure should be maintained throughout the reaction.

  • Inefficient Pre-catalyst Reduction: Many protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction can be slow or incomplete.

  • Ligand Oxidation or Mismatch: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle, but they can be oxidized by peroxide impurities in ether-based solvents like THF or dioxane. Using an inappropriate ligand for the specific transformation can also lead to poor results.

    • Solution: Use freshly distilled or peroxide-free solvents. Select a ligand appropriate for your reaction. For instance, in Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are essential. BrettPhos is often effective for primary amines, while ligands like RuPhos or XPhos show broad utility.

Section 2: Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed check_side_product Analyze Crude Reaction: What is the main side-product? start->check_side_product hydrolysis Dimethyl 5-hydroxyisophthalate (Triflate Hydrolysis) check_side_product->hydrolysis Hydrolysis Product unreacted_sm Mainly Unreacted Starting Material check_side_product->unreacted_sm Starting Material homocoupling Boronic Acid Homocoupling (Suzuki Reaction) check_side_product->homocoupling Side-Product solve_hydrolysis 1. Switch to milder base (K3PO4). 2. Reduce reaction temperature. 3. Minimize water content. hydrolysis->solve_hydrolysis solve_stall 1. Ensure rigorous inert atmosphere. 2. Use fresh, peroxide-free solvents. 3. Switch to an efficient pre-catalyst (e.g., G3/G4 palladacycle). 4. Screen different ligands. unreacted_sm->solve_stall solve_homocoupling 1. Lower reaction temperature. 2. Ensure slow addition of boronic acid. 3. Use a slightly sub-stoichiometric amount of boronic acid. homocoupling->solve_homocoupling

Caption: A decision-making workflow for troubleshooting low yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate?

Answer: Like most reactive organic compounds, proper storage is key to maintaining its integrity. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. While aryl triflates are generally more stable than their alkyl counterparts, the ester functional groups can be susceptible to hydrolysis over long periods if exposed to atmospheric moisture. Storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended for long-term storage.

Q2: How do I choose the right catalyst system (palladium source and ligand) for my reaction?

Answer: The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed.

  • For Suzuki-Miyaura Reactions (C-C bond formation): A wide range of systems work. For simple couplings, Pd(PPh₃)₄ can be effective. However, for more challenging substrates, using a Pd(II) source like Pd(OAc)₂ or a pre-catalyst with a specialized ligand like XPhos or SPhos often gives superior results by promoting faster reaction rates and accommodating sterically hindered partners.

  • For Buchwald-Hartwig Aminations (C-N bond formation): This reaction is highly sensitive to ligand choice. The selection depends on the nature of the amine. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally required.

    • Primary Amines/Amides: BrettPhos-based pre-catalysts are often the top choice.

    • Secondary Amines: Ligands like JohnPhos or DavePhos are known to be effective.

    • General Screening: If unsure, starting with a broad-scope ligand like RuPhos or AdBrettPhos is a good strategy.

Q3: What is the role of the base, and how does it impact both Suzuki and Buchwald-Hartwig reactions?

Answer: The base plays a critical but distinct role in each of these key reactions.

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This complex is much more efficient at transferring its organic group to the palladium center (transmetalation), which is often the rate-determining step. The choice of base affects this activation and the overall reaction rate.

  • In Buchwald-Hartwig Amination: The base's main function is to deprotonate the amine (or a palladium-amine complex) to generate the amide anion. This species is the active nucleophile that participates in the catalytic cycle, ultimately leading to reductive elimination and formation of the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required for this step.

Section 4: Optimized Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

G cluster_0 Setup cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction A 1. Add aryl triflate (1.0 eq), boronic acid (1.2 eq), and base (K3PO4, 2.0 eq) to an oven-dried flask. B 2. Seal flask, evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent (e.g., Dioxane/H2O 4:1). B->C D 4. Add Pd catalyst/ligand (e.g., RuPhos Pd G3, 2 mol%). C->D E 5. Heat to 80-100 °C. Monitor by TLC/LC-MS. D->E

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Parameter Comparison Table for Suzuki-Miyaura Coupling

ParameterCondition A (Standard)Condition B (Mild, Hydrolysis-Sensitive)Rationale for Choice
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.0 eq)K₃PO₄ is less basic and reduces the risk of triflate and ester hydrolysis.
Solvent Dioxane / H₂O (4:1)2-MeTHF (anhydrous)Anhydrous conditions completely prevent hydrolysis of the triflate group.
Catalyst Pd(dppf)Cl₂ (3 mol%)RuPhos Pd G3 (1-2 mol%)G3 pre-catalysts are more active at lower temperatures, further suppressing side reactions.
Temperature 100 °C80 °CLower temperature minimizes side reactions while maintaining a good reaction rate with a modern catalyst.
Protocol 2: Buchwald-Hartwig Amination

G cluster_0 Setup (Glovebox) cluster_1 Reagent Addition cluster_2 Reaction A 1. Add aryl triflate (1.0 eq), Pd pre-catalyst (2 mol%), and base (NaOtBu, 1.5 eq) to an oven-dried flask. B 2. Add anhydrous, degassed solvent (e.g., Toluene). A->B C 3. Add amine (1.2 eq). B->C D 4. Seal and heat to 90-110 °C. Monitor by TLC/LC-MS. C->D

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing cross-coupling reactions involving Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this highly versatile but sensitive substrate. Our goal is to provide actionable, field-proven insights to help you overcome common challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs): First Principles of Temperature Optimization

This section addresses foundational questions regarding the role of temperature in palladium-catalyzed cross-coupling reactions with aryl triflates.

Q1: Why is reaction temperature such a critical parameter for aryl triflates like Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate?

A1: Reaction temperature is a delicate balance between promoting the desired catalytic cycle and preventing unwanted side reactions. Aryl triflates (Ar-OTf) are highly reactive electrophiles, a key advantage for facilitating the initial oxidative addition step to a Pd(0) catalyst, which can often occur at mild temperatures.[1][2] However, the triflate group is also an excellent leaving group that is susceptible to base-mediated hydrolysis, especially at elevated temperatures, leading to the formation of a phenol byproduct.[3][4] Furthermore, excessive heat can cause the palladium catalyst to decompose into inactive palladium black, stalling the reaction.[5][6] Therefore, precise temperature control is paramount to drive the reaction to completion while maintaining the integrity of both the substrate and the catalyst.

Q2: What is a good starting temperature for a cross-coupling reaction with this substrate?

A2: For most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) with aryl triflates, a starting temperature in the range of 70–100 °C is a reasonable and effective starting point for conventional oil-bath heating.[7][8] Aryl triflates are generally more reactive than the corresponding aryl bromides and significantly more reactive than aryl chlorides, often obviating the need for very high temperatures.[6] Reactions conducted under microwave irradiation may use higher set temperatures (e.g., 120–150 °C) but for much shorter durations.[9]

Q3: How does temperature specifically affect the different stages of the catalytic cycle?

A3: Temperature influences each step of the catalytic cycle differently:

  • Oxidative Addition (Ar-OTf + Pd(0) → Ar-Pd(II)-OTf): This is the first and often facile step for aryl triflates. It can frequently proceed at room temperature or with mild heating.[1]

  • Transmetalation (in Suzuki, etc.) or Amine Coordination/Deprotonation (in Buchwald-Hartwig): These steps may have a higher activation energy and can be the rate-limiting step, thus benefiting from increased temperature.

  • Reductive Elimination (→ Product + Pd(0)): This final, product-forming step is also promoted by heat. Bulky, electron-rich phosphine ligands are often used to facilitate this step, but temperature remains a key driver.[10]

The challenge is that side reactions, like substrate hydrolysis and catalyst decomposition, also accelerate significantly with temperature. The optimal temperature is therefore the lowest temperature at which the rate-limiting step of the productive cycle proceeds efficiently without inducing significant degradation.

Troubleshooting Guide: Temperature-Related Issues & Solutions

This section is formatted to directly address specific experimental problems you may encounter.

Q4: My reaction has stalled with low conversion of the starting material. Should I just increase the temperature?

A4: While insufficient temperature is a possible cause, it should not be the first variable you change. Before increasing the heat, perform the following critical checks:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[5]

  • Inert Atmosphere: Confirm your reaction setup was rigorously purged of oxygen. Oxygen can oxidize the active Pd(0) catalyst and degrade sensitive ligands.[5][6] Using degassed solvents is crucial.[5]

  • Reagent Purity: Verify the purity of your coupling partner and base. Impurities can act as catalyst poisons.[6]

If these factors are well-controlled, a systematic increase in temperature is a logical next step. We recommend a stepwise approach as outlined in the protocol below.

Q5: I am observing a significant amount of a phenol byproduct (Dimethyl 5-hydroxyisophthalate). What is causing this and how do I fix it?

A5: The formation of the corresponding phenol is a classic sign of triflate hydrolysis.[3] This occurs when the base attacks the electrophilic sulfur atom or the aryl carbon, leading to cleavage of the S-O bond. This side reaction is highly temperature-dependent.

Solutions:

  • Lower the Reaction Temperature: This is the most effective solution. Reduce the temperature in 10–15 °C increments. The desired cross-coupling often has a lower activation energy than the hydrolysis pathway.

  • Screen Weaker Bases: If you are using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or even K₂CO₃.[8][11] For Suzuki couplings where aqueous bases are used, switching from K₂CO₃ to a milder base like KHCO₃ can reduce the pH and minimize hydrolysis.[4]

  • Use Anhydrous Conditions: For reactions like the Suzuki coupling, minimizing the amount of water can suppress the hydrolysis side reaction.[4]

Q6: My reaction mixture is turning black and the reaction has stopped. What has happened?

A6: A black precipitate is a tell-tale sign of catalyst decomposition into bulk, inactive palladium metal, commonly known as "palladium black".[5][6]

Causes and Solutions:

  • Excessive Temperature: This is the most common cause. High heat can cause ligands to dissociate from the palladium center, leading to irreversible agglomeration. Lower the temperature. [6]

  • Suboptimal Ligand Choice or Ratio: The ligand's job is to stabilize the palladium center. If the ligand is not robust enough for the reaction temperature, decomposition will occur. Consider using a more thermally stable ligand or increasing the ligand-to-palladium ratio to ensure the metal center remains coordinated and soluble.[5]

Summary of Troubleshooting Strategies
Symptom Observed Probable Temperature-Related Cause Primary Recommended Action Secondary Actions
Low or No ConversionInsufficient thermal energy for rate-limiting step.After checking reagents, increase temp. by 10-15 °C.Screen different solvents; increase catalyst loading slightly.[6]
Formation of Phenol ByproductTemperature is too high, promoting triflate hydrolysis.Decrease temperature by 10-15 °C.Switch to a weaker, less nucleophilic base (e.g., K₃PO₄).[8]
Black Precipitate (Palladium Black)Temperature is too high, causing catalyst decomposition.Decrease temperature significantly (e.g., by 20 °C).Use a more thermally stable ligand; ensure rigorous exclusion of oxygen.[5]
Homocoupling of Coupling PartnerHigh temperature favoring side reactions.Decrease reaction temperature.Adjust stoichiometry; reduce catalyst loading.[12]
Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol provides a step-by-step method for optimizing the reaction temperature for the coupling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate with a generic arylboronic acid.

Reagents & Equipment:

  • Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents, finely ground and dried)

  • Anhydrous, degassed 1,4-Dioxane

  • Reaction vials with stir bars, heating block or oil bath, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Parallel Screening):

    • In a glovebox, add K₃PO₄ (3.0 eq.) to three separate oven-dried reaction vials.

    • In each vial, add Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 eq., e.g., 0.2 mmol) and the arylboronic acid (1.2 eq.).

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent. .

  • Assembly and Execution:

    • Add the solvent (e.g., 1,4-dioxane, to achieve 0.1 M concentration) to each of the three reaction vials.

    • Add the appropriate volume of the catalyst stock solution to each vial.

    • Seal the vials, remove them from the glovebox, and place them in pre-heated blocks at three different temperatures.

    • Vial A: 75 °C

    • Vial B: 90 °C

    • Vial C: 105 °C

    • Stir the reactions vigorously for a set period (e.g., 12 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take an aliquot from each reaction mixture, dilute it, filter it, and analyze by LC-MS or GC-MS.

    • Determine the ratio of starting material, desired product, and the phenol byproduct for each temperature.

  • Decision Making:

    • If 90 °C (Vial B) gives >95% conversion with <5% phenol: This is likely your optimal temperature.

    • If all reactions show low conversion: Check your reagents and setup again. If everything is correct, you may need to screen a higher temperature range or a different catalyst system.

    • If 105 °C (Vial C) shows high conversion but significant phenol formation: Your optimal temperature is likely between 90 °C and 105 °C. You can run a new experiment at 95 °C or accept 90 °C as a good compromise between yield and purity.

Visualizing the Process: Diagrams and Workflows

A clear understanding of the underlying mechanism and a logical troubleshooting workflow are essential for success.

The Palladium Catalytic Cycle

The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction and highlights the influence of temperature.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(OTf)L₂ Pd0->OA_Complex Oxidative Addition (Often facile, mild T) Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation (Often requires heat) Decomp Pd Black (Decomposition) OA_Complex:s->Decomp:n High Temp Trans_Complex->Pd0 Trans_Complex:s->Pd0:n Product Ar-Ar' (Desired Product) Trans_Complex->Product Reductive Elimination (Promoted by heat) ArOTf Ar-OTf (Substrate) ArOTf->OA_Complex ArBOH Ar'B(OH)₂ + Base ArBOH->Trans_Complex

Caption: The Pd(0)/Pd(II) catalytic cycle for Suzuki coupling. Heat typically accelerates the transmetalation and reductive elimination steps but can also lead to catalyst decomposition.

Troubleshooting Workflow for Temperature Optimization

This decision tree provides a logical path for troubleshooting common issues encountered during your reaction.

G start Start Reaction (e.g., at 90°C) check_conv Analyze at 12h: Conversion > 95%? start->check_conv check_phenol Phenol byproduct < 5%? check_conv->check_phenol Yes check_reagents CRITICAL CHECK: Inertness, Reagent Quality, Catalyst Activity check_conv->check_reagents No check_decomp No Pd Black? check_phenol->check_decomp Yes change_base Decrease Temp AND Screen Weaker Base check_phenol->change_base No success Success! Reaction Optimized check_decomp->success Yes decrease_T Decrease Temp (e.g., to 75°C) check_decomp->decrease_T No increase_T Increase Temp (e.g., to 105°C) increase_T->start Rerun decrease_T->start Rerun change_base->start Rerun check_reagents->increase_T If all OK

Caption: A decision-tree workflow for systematic temperature optimization and troubleshooting.

References
  • BenchChem. (2025).
  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Deng, Y., & Hsung, R. P. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. PMC.

  • Zhang, W., & Lu, Y. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Barrios-Landeros, F., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • BenchChem. (n.d.).
  • Reddit. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guidelines for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) . As a highly electrophilic aryl triflate, this compound is a critical intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig aminations) used to synthesize complex supramolecular ligands and active pharmaceutical ingredients[1].

However, its isolation is notoriously plagued by hydrolysis and amine contamination. This guide synthesizes field-proven methodologies to troubleshoot degradation issues and establish self-validating purification workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am losing a significant portion of my product during standard silica gel chromatography. NMR analysis shows reversion to the phenol starting material. Why is this happening? Causality & Mechanism: The trifluoromethanesulfonate (triflate) group is an exceptional leaving group due to the highly electron-withdrawing nature of the −SO2​CF3​ moiety. Standard silica gel ( SiO2​ ) surfaces are populated with mildly acidic silanol ( −SiOH ) groups. When your aryl triflate is adsorbed onto the column, these acidic sites, combined with trace moisture in the eluent or atmosphere, catalyze the cleavage of the C-O or S-O bond. This hydrolyzes the product back into dimethyl 5-hydroxyisophthalate[2]. Solution: You must either deactivate the silica gel using a neutralizing agent (like Triethylamine) prior to loading, or bypass chromatography entirely using a biphasic aqueous workup[3].

Q2: My downstream Sonogashira cross-coupling reactions are failing or requiring unusually high catalyst loadings. Could this be related to my triflate purification? Causality & Mechanism: Yes. Traditional triflation protocols utilize amine bases such as pyridine or triethylamine (TEA) to scavenge the triflic acid byproduct. These amines are notoriously difficult to remove completely via standard extraction or chromatography. Trace residual amines can coordinate with Palladium or Copper catalysts in downstream cross-coupling steps, effectively poisoning the catalytic cycle[1]. Solution: Transition to an amine-free synthesis. Utilizing a biphasic system with an inorganic aqueous base (e.g., K3​PO4​ ) ensures that no coordinating amines are introduced into the system, protecting downstream catalyst integrity[3].

Q3: I am observing hydrolysis during the reaction workup before I even reach the chromatography stage. How can I stabilize the crude mixture? Causality & Mechanism: Quenching a triflation reaction with water or strong aqueous bases (like NaOH ) creates a localized environment of high pH and high thermodynamic potential for nucleophilic attack by hydroxide ions, rapidly degrading the product[2]. Solution: Always quench homogeneous reactions with a cold, saturated ammonium chloride ( NH4​Cl ) solution. Ammonium chloride is mildly acidic and buffers the aqueous layer, suppressing base-catalyzed hydrolysis during the extraction phase[2].

Part 2: Comparative Purification Data

To assist in selecting the optimal isolation strategy, the following table summarizes the quantitative outcomes and risks associated with different purification methods for dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate.

Purification MethodExpected YieldExpected PurityResidual ContaminantsHydrolysis Risk
Standard Silica Gel Chromatography 40–60%< 85%Dimethyl 5-hydroxyisophthalateHigh (Silanol catalysis)
TEA-Neutralized Silica Gel 75–85%> 95%Trace Triethylamine (TEA)Moderate (Time-dependent)
Biphasic Aqueous Extraction > 90%> 95%Trace Toluene (Volatile)Low (Amine-free, no silica)

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Amine-Free Biphasic Synthesis & Extraction (Recommended)

This protocol is a self-validating system : by structurally omitting amine bases from the reaction, you inherently eliminate the risk of amine-induced catalyst poisoning downstream, validating the purity of the product via simple phase separation[3].

  • System Setup: In a reaction vessel, prepare a biphasic mixture consisting of toluene and 30% (w/v) aqueous potassium phosphate ( K3​PO4​ ).

  • Substrate Addition: Add dimethyl 5-hydroxyisophthalate (1.0 equiv) to the vigorously stirring mixture. Cool the biphasic system to 0 °C.

  • Electrophile Addition: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv). Causality note: Slow addition prevents localized exothermic spikes that can lead to the formation of symmetric ether byproducts.

  • Reaction: Remove the cooling bath and allow the mixture to warm to ambient temperature for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer. The inorganic salts and unreacted phenol (as a phenoxide) remain in the aqueous phase.

  • Isolation: Wash the organic layer once with cold brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the product in >95% purity without chromatography[3].

Protocol B: TEA-Neutralized Flash Chromatography

If extreme crude impurity necessitates column chromatography, use this protocol to artificially suppress silica acidity[2].

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., 9:1 Hexanes:EtOAc).

  • Neutralization: Add 1–2% (v/v) triethylamine (TEA) to the slurry and stir for 15 minutes. Causality note: The TEA irreversibly binds to the highly acidic silanol sites, shielding the triflate oxygen from protonation.

  • Column Packing: Pack the column and flush it with 2 column volumes of the TEA-spiked eluent to ensure uniform neutralization.

  • Loading: Dissolve the crude triflate in a minimal volume of eluent and load it onto the column.

  • Rapid Elution: Run the chromatography as quickly as possible using pressurized N2​ (flash chromatography). Do not let the product sit on the stationary phase.

  • Concentration: Pool the pure fractions (verified by TLC) and remove the solvent under reduced pressure at a low temperature (< 30 °C). Co-evaporate with dichloromethane to pull off residual TEA[2].

Part 4: Process Workflow Visualization

The following diagram maps the logical decision tree and workflow for synthesizing and isolating the target aryl triflate, highlighting the divergence between the preferred biphasic method and the traditional chromatographic approach.

TriflateWorkflow cluster_0 Method A: Biphasic Protocol (Amine-Free) cluster_1 Method B: Traditional Protocol Start Dimethyl 5-hydroxyisophthalate (Phenol Precursor) Rxn1 Tf2O, Toluene, 30% K3PO4 (aq) Biphasic Reaction Start->Rxn1 Rxn2 Tf2O, Pyridine, CH2Cl2 Homogeneous Reaction Start->Rxn2 Sep Phase Separation (Aqueous / Organic) Rxn1->Sep Evap Solvent Evaporation (Reduced Pressure) Sep->Evap Pure Pure Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Evap->Pure >95% Purity (No Column Needed) Quench Cold NH4Cl (aq) Quench & Extraction Rxn2->Quench Chroma TEA-Neutralized Silica Gel Chromatography Quench->Chroma Chroma->Pure Requires Rapid Elution (Risk of Hydrolysis)

Caption: Workflow comparison for the synthesis and purification of aryl triflates.

References

  • Practical Synthesis of Aryl Triflates under Aqueous Conditions Source: Organic Letters (American Chemical Society) URL:[Link]

  • 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels Source: ACS Omega (American Chemical Society) URL:[Link]

Sources

Troubleshooting

Best anhydrous solvents for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate synthesis and stability

Welcome to the Technical Support Center for the synthesis and handling of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (also known as 3,5-bis(methoxycarbonyl)phenyl triflate). This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (also known as 3,5-bis(methoxycarbonyl)phenyl triflate). This guide is designed for researchers and drug development professionals to troubleshoot solvent selection, optimize anhydrous triflation workflows, and ensure the long-term stability of the synthesized aryl triflate.

Solvent Selection & Anhydrous Requirements

The conversion of dimethyl 5-hydroxyisophthalate to its corresponding triflate relies heavily on the electrophilic activation of trifluoromethanesulfonic anhydride (Tf₂O). Because Tf₂O is an aggressively reactive electrophile, solvent choice dictates both the reaction kinetics and the suppression of destructive side reactions[1][2].

Quantitative Solvent Comparison Matrix

The table below summarizes the performance of various anhydrous solvents for this specific triflation, evaluating their physicochemical properties against reaction compatibility.

SolventPolarity (ε)Tf₂O CompatibilityMoisture ManagementTypical Yield ImpactCausality / Notes
Dichloromethane (DCM) 8.93Excellent Easy to dry (Molecular Sieves)>95% Gold standard. Non-nucleophilic; fully dissolves both the starting phenol and the base-triflate intermediate[2].
Toluene 2.38Excellent Azeotropic drying possible85–90% Great non-halogenated alternative. Lower solubility for the phenol at 0 °C may require higher solvent volumes[3].
Acetonitrile (MeCN) 37.5Moderate Very hygroscopic60–75% High polarity accelerates the reaction, but risks Ritter-type side reactions with highly reactive intermediates.
Tetrahydrofuran (THF) 7.52Poor Prone to peroxide/water absorption<50% Not recommended. Strong electrophiles like Tf₂O can induce THF ring-opening polymerization.

Experimental Methodology: Standard Triflation Protocol

The following self-validating protocol is adapted from established methodologies for the synthesis of 3,5-bis(methoxycarbonyl)phenyl triflate[2]. The sequence incorporates built-in diagnostic checkpoints (e.g., thermal control, specific wash sequences) to ensure high fidelity.

Reagents:

  • Dimethyl 5-hydroxyisophthalate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.05–1.1 equiv)

  • Anhydrous Pyridine (1.2–1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Nitrogen (N₂) or Argon.

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate in anhydrous DCM. Add anhydrous pyridine.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Tf₂O addition is highly exothermic; starting at 0 °C prevents localized boiling and suppresses the formation of colored degradation byproducts.

  • Electrophile Addition: Add Tf₂O dropwise via a gas-tight syringe over 10–15 minutes.

  • Reaction: Stir the mixture at 0 °C for 20 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor completion via TLC or LC-MS[1][2].

  • Acidic Quench: Carefully quench the reaction with a 5% aqueous HCl solution. Causality: The acidic quench protonates the excess pyridine, forcing it into the aqueous layer and preventing it from acting as a nucleophile during concentration.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine[2]. Causality: The NaHCO₃ wash is critical to neutralize any residual trace of triflic acid (TfOH) before solvent removal, protecting the methyl ester groups from acid-catalyzed hydrolysis.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Workflow Visualization

Workflow N1 Dry Glassware & Purge N2 (Exclude Moisture) N2 Dissolve Dimethyl 5-hydroxyisophthalate in Anhydrous DCM N1->N2 N3 Add Base (Pyridine) Cool to 0 °C N2->N3 N4 Dropwise Addition of Tf2O (Control Exotherm) N3->N4 N5 Warm to RT & Stir (Monitor via TLC/LC-MS) N4->N5 N6 Aqueous Quench (5% HCl) & Extraction N5->N6 N7 Wash (NaHCO3), Dry (MgSO4) Yield: Aryl Triflate N6->N7

Step-by-step workflow for the anhydrous triflation of dimethyl 5-hydroxyisophthalate.

Troubleshooting FAQs: Synthesis & Yield

Q1: Why is my yield exceptionally low, and why is the reaction mixture turning dark brown/black? A1: This is the hallmark of moisture contamination. Tf₂O reacts violently with trace water to generate trifluoromethanesulfonic acid (TfOH), a superacid[1]. TfOH protonates the pyridine base (halting the intended reaction) and catalyzes the degradation/hydrolysis of the dimethyl ester groups on your starting material. Ensure your DCM is freshly distilled over CaH₂ or passed through activated alumina, and that your pyridine is stored over 4Å molecular sieves.

Q2: Can I use Triethylamine (Et₃N) or DIPEA instead of Pyridine? A2: While aliphatic amines like Et₃N and DIPEA are commonly used in triflations, pyridine is often preferred for electron-deficient phenols (like those with two ester groups). Pyridine acts as a nucleophilic catalyst by forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate, which efficiently transfers the triflyl group to the relatively unreactive phenoxide[2]. Furthermore, Et₃N can sometimes lead to ketene formation if the substrate has enolizable protons (though not applicable to this specific aromatic substrate, it is a general risk with Tf₂O).

Q3: I see a significant amount of unreacted starting material even after 24 hours. What went wrong? A3: If the reaction stalls, the Tf₂O likely hydrolyzed before it could react. This happens if the reagent bottle has been repeatedly exposed to atmospheric moisture. Always use fresh Tf₂O. If the reagent is old, you may need to distill it over a small amount of P₂O₅ prior to use.

Mechanistic Pathway & Moisture Degradation

Mechanism Phenol Dimethyl 5-hydroxyisophthalate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Pyridine (Base) Base->Phenoxide Product Aryl Triflate Product Phenoxide->Product Nucleophilic Attack Tf2O Tf2O (Electrophile) Tf2O->Product TfOH Triflic Acid (TfOH) Tf2O->TfOH Hydrolysis Water H2O (Trace Moisture) Water->TfOH Degradation Ester Hydrolysis / Product Degradation TfOH->Degradation Acid Catalysis

Mechanistic pathway of aryl triflate formation versus moisture-induced degradation.

Troubleshooting FAQs: Storage & Stability

Q4: How stable is Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate once isolated? A4: Aryl triflates are generally stable, but they are highly susceptible to nucleophilic attack and hydrolysis over time. The presence of the two electron-withdrawing methoxycarbonyl groups makes the aromatic ring even more electron-deficient, slightly increasing the lability of the C-O(Tf) bond toward strong nucleophiles.

Q5: What is the best way to store the synthesized product? A5: For long-term stability, store the compound as a neat solid in a tightly sealed, amber glass vial under an inert atmosphere (Argon or N₂) at -20 °C. Do not store it in protic solvents (e.g., methanol, ethanol) or basic solutions, as this will lead to transesterification or cleavage of the triflate group.

Q6: I need to prepare a stock solution for downstream cross-coupling. Which solvent should I use? A6: If a stock solution is strictly required, use anhydrous, degassed Toluene or THF, and store it at -20 °C. Avoid keeping it in DCM for prolonged periods (weeks to months), as trace HCl generated from DCM degradation can slowly degrade the ester functionalities.

References

  • Nonplanar Aromatic Compounds. 3. A Proposed New Strategy for the Synthesis of Buckybowls. Synthesis, Structure and Reactions of [7]-,[8]- and Pyrenophanes The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling with Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent side reactions encountered whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent side reactions encountered when utilizing Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) in transition-metal-catalyzed cross-coupling reactions.

Aryl triflates are powerful electrophiles, but their unique electronic properties make them susceptible to competing degradation pathways. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Overview of Competing Pathways

When Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is subjected to standard cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the desired oxidative addition of Palladium(0) competes directly with nucleophilic attack on the triflate group and hydride transfers. Understanding this bifurcation is the first step in troubleshooting.

G A Dimethyl 5-(OTf)isophthalate B Pd(II) Aryl Complex A->B Pd(0) Oxidative Addition D Dimethyl 5-hydroxyisophthalate (Hydrolysis) A->D Aqueous Base (S-O Cleavage) C Desired Cross-Coupled Product B->C Transmetalation & Red. Elim. E Dimethyl isophthalate (Reduction) B->E Beta-Hydride Elim. (Alcohols)

Divergent reaction pathways of Dimethyl 5-(OTf)isophthalate during cross-coupling.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for Dimethyl 5-hydroxyisophthalate (the phenol). Why is my triflate degrading before it couples?

Causality: You are observing base-mediated hydrolysis. The sulfur atom of the trifluoromethanesulfonate group is highly electrophilic. When you use strong, aqueous inorganic bases (like K2​CO3​ or NaOH ), hydroxide or carbonate ions directly attack the sulfur, cleaving the S-O bond and regenerating the starting phenol [1, 4]. Solution: Switch to a milder, anhydrous base. Potassium fluoride ( KF ) or Cesium fluoride ( CsF ) are excellent alternatives because they activate the boronic acid (forming a reactive fluoroborate) without acting as strong nucleophiles toward the triflate [3]. If aqueous conditions are absolutely necessary, use 2M aqueous KHCO3​ , which maintains a sufficiently low pH to minimize S-O cleavage [2].

Q2: I am isolating Dimethyl isophthalate. How is the C-OTf bond being reduced to a C-H bond?

Causality: This is a hydrodehalogenation (detriflation) side reaction. It occurs after the oxidative addition of Pd(0) to the aryl triflate. If your solvent system contains primary or secondary alcohols (e.g., Ethanol, Isopropanol), or if you are using aliphatic amine bases, these species can coordinate to the Pd(II)-aryl complex. They subsequently undergo β -hydride elimination, transferring a hydride to the palladium center. Reductive elimination then yields the reduced arene (Dimethyl isophthalate) [1]. Solution: Strictly avoid alcoholic solvents. Utilize anhydrous ethereal solvents like 1,4-Dioxane or THF. Ensure your solvents are freshly distilled and peroxide-free, as peroxides can oxidize phosphine ligands, stalling the catalytic cycle and giving side reactions more time to outcompete the desired pathway [2].

Q3: The cross-coupling worked, but my methyl ester groups disappeared. I have a highly polar mass on my baseline.

Causality: Saponification. The two methyl ester groups on the isophthalate moiety are highly susceptible to hydrolysis under the basic, elevated-temperature conditions typical of Suzuki or Heck couplings. Solution: Lower the reaction temperature and exclude water. Highly active catalyst systems (e.g., Pd2​(dba)3​ with XPhos or SPhos) can drive the coupling to completion at room temperature or 40∘C , completely bypassing the thermal activation energy required for ester saponification.

Quantitative Optimization Matrix

To systematically eliminate these side reactions, refer to the following data summary comparing traditional conditions versus optimized parameters for this specific substrate.

Reaction ParameterTraditional Choice (High Risk)Optimized Choice (Low Risk)Mechanistic Rationale & Expected Side Product Rate
Base Selection Aqueous K2​CO3​ Anhydrous KF or K3​PO4​ Prevents nucleophilic attack on S-O bond. Hydrolysis reduced from ~45% to <2%.
Solvent System EtOH/H2​O Anhydrous 1,4-DioxaneEliminates β -hydride donors from the coordination sphere. Reduction drops from ~25% to 0%.
Catalyst / Ligand Pd(PPh3​)4​ Pd2​(dba)3​
  • XPhos
Electron-rich, bulky biaryl phosphines accelerate transmetalation. Reaction time reduced, preventing ester saponification.
Atmosphere Ambient AirArgon Sparging (15 min)Prevents phosphine oxidation and homocoupling. Homocoupling reduced from ~15% to <1%.

Self-Validating Experimental Protocol: Mild Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It includes specific checkpoints to ensure that if a failure occurs, the root cause is immediately identifiable.

W S1 1. Deoxygenation Sparge solvents with Ar S2 2. Catalyst Assembly Pd-precatalyst + Ligand S1->S2 S3 3. Reagent Addition Triflate + Partner + Mild Base S2->S3 S4 4. Thermal Activation Heat under Ar atmosphere S3->S4 C1 Validation Check: Run base control without Pd S3->C1 Control C2 Validation Check: Monitor by LC-MS at 1h S4->C2 Monitor

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Phase 1: Preparation & Deoxygenation

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous 1,4-Dioxane.

  • Sparge the solvent with Argon via a long needle for exactly 15 minutes to thoroughly deoxygenate the system [2].

Phase 2: Reagent Assembly & Control Checks 3. Add Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate ( 1.0 equiv ), the desired arylboronic acid ( 1.2 equiv ), and finely milled anhydrous KF ( 3.0 equiv ) [3]. 4. Self-Validation Step 1 (Base Control): Before adding the catalyst, stir the mixture at room temperature for 30 minutes. Pull a 10μL aliquot for LC-MS. Logic: If Dimethyl 5-hydroxyisophthalate appears here, your base is too wet or too nucleophilic. Do not proceed until the base/solvent system is corrected.

Phase 3: Catalyst Activation & Execution 5. Add Pd2​(dba)3​ ( 0.02 equiv , 4 mol% Pd) and XPhos ( 0.08 equiv ). 6. Continue sparging with Argon for an additional 5 minutes. The solution should transition from the deep red/purple of Pd2​(dba)3​ to a yellowish hue, indicating the formation of the active Pd(0)L2​ complex [2]. 7. Seal the flask and heat to 60∘C (avoiding higher temperatures to protect the methyl esters).

Phase 4: Monitoring & Workup 8. Self-Validation Step 2 (Reaction Monitoring): After 1 hour, analyze an aliquot via LC-MS. You should observe the product mass without the M−OTf+H (reduction) peak. 9. Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for column chromatography.

References

  • BenchChem.
  • r/Chempros.
  • National Science Foundation (NSF PAR).
  • ACS Publications (The Journal of Organic Chemistry). Preparation and Palladium-Catalyzed Cross-Coupling of Aryl Triethylammonium Bis(catechol)

Reference Data & Comparative Studies

Validation

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate vs. Aryl Halides in Cross-Coupling: A Performance Guide

For researchers and drug development professionals designing 1,3,5-trisubstituted benzene scaffolds, the choice of electrophile is a critical determinant of synthetic efficiency. While aryl halides (chlorides, bromides,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing 1,3,5-trisubstituted benzene scaffolds, the choice of electrophile is a critical determinant of synthetic efficiency. While aryl halides (chlorides, bromides, and iodides) are the traditional mainstays of palladium- and nickel-catalyzed cross-couplings, Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (an aryl triflate, CAS: 168619-21-4) offers a highly strategic alternative.

This guide objectively compares the reactivity, precursor availability, and mechanistic behavior of this specific aryl triflate against standard aryl halides, providing actionable, self-validating protocols for your workflows.

Strategic Rationale: Why Choose the Triflate?

The Precursor Causality

The isophthalate scaffold is a privileged structure in medicinal chemistry, frequently used to synthesize rigid linkers, dendrimers, and specific receptor antagonists. Functionalizing the 5-position via direct halogenation of dimethyl isophthalate is notoriously difficult; the two ester groups strongly deactivate the ring, requiring harsh conditions that often lead to ester hydrolysis or poor regioselectivity.

Conversely, dimethyl 5-hydroxyisophthalate is a commercially abundant, inexpensive phenol. By converting the electron-donating hydroxyl group into an electron-withdrawing trifluoromethanesulfonate (-OTf) group, chemists can effortlessly generate an exceptional leaving group for transition-metal catalysis 1.

Mechanistic Divergence: The Suzuki-Miyaura Anomaly

The triflate group rivals the bromide in leaving-group ability due to the extreme electron-withdrawing nature of its three fluorine atoms and the resonance stabilization of the sulfonate anion. However, their reactivity is not identical. Literature highlights a mechanistic divergence known as the Suzuki-Miyaura anomaly 2. In specific palladium-catalyzed systems, the outcome of competition between aryl bromides and aryl triflates depends heavily on the nucleophilic partner, allowing for orthogonal chemoselectivity in molecules possessing both a halogen and a triflate group. Furthermore, in nickel-catalyzed cross-electrophile couplings, aryl triflates exhibit unique reactivity profiles that can be finely tuned using dynamic halide exchange processes 3.

Quantitative Performance Comparison

The following table summarizes the operational and kinetic differences between aryl triflates (specifically the dimethyl isophthalate derivative) and corresponding aryl halides.

ParameterAryl Iodides (Ar-I)Aryl Triflates (Ar-OTf)Aryl Bromides (Ar-Br)Aryl Chlorides (Ar-Cl)
Oxidative Addition Rate Very FastFast (Similar to Ar-Br)FastSlow
Leaving Group Ability ExcellentExcellentGoodPoor
Precursor Source Direct halogenation / SandmeyerPhenols (Highly abundant)Direct halogenationDirect halogenation
Atom Economy Poor (High MW of Iodine)Poor (High MW of Tf group)ModerateGood
Cost of Precursor HighLow (Phenol) + Mod (Tf 2​ O)ModerateLow
Storage Stability Light sensitiveMoisture sensitiveHighly StableHighly Stable
Chemoselectivity Reacts firstOrthogonal to Ar-Cl/Ar-BrOrthogonal to Ar-OTfReacts last

Workflow & Catalytic Visualizations

Workflow Phenol Dimethyl 5-hydroxyisophthalate Triflation Triflation (Tf2O, Pyridine) Phenol->Triflation Triflate Dimethyl 5-[[(Trifluoromethyl) sulfonyl]oxy]isophthalate Triflation->Triflate 0 °C, 20 min Coupling Cross-Coupling (Pd Catalyst) Triflate->Coupling Ar-B(OH)2 Product 1,3,5-Trisubstituted Benzene Scaffold Coupling->Product Heat, Base

Figure 1: Experimental workflow from phenol precursor to functionalized isophthalate scaffold.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-OTf vs Ar-X) Pd0->OxAdd Ar-OTf enters cycle TransMet Transmetalation (Nucleophile Addition) OxAdd->TransMet Pd(II) Intermediate L2Pd(Ar)(OTf) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base / Boronic Acid RedElim->Pd0 Cross-Coupled Product Leaves Cycle

Figure 2: Palladium-catalyzed cross-coupling catalytic cycle comparing Ar-OTf and Ar-X entry points.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Causality: Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. The reaction is strictly maintained at 0 °C to prevent the highly reactive trifluoromethanesulfonic anhydride (Tf 2​ O) from causing unwanted side reactions or polymerizations 1.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N 2​ or Ar).

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate (1.0 equiv, e.g., 10 mmol) in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Base Addition: Add anhydrous pyridine (1.5 equiv) via syringe and cool the mixture to 0 °C using an ice bath.

  • Triflation: Dropwise, add Tf 2​ O (1.1 equiv) over 10 minutes. The solution will typically darken. Stir for 20 minutes at 0 °C.

  • Quench & Extraction: Quench the reaction with 5% aqueous HCl. Separate the layers, wash the organic layer with 1 M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous MgSO 4​ and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC: Run a TLC plate in 20% EtOAc/Hexanes. The starting phenol (highly polar, R f​ ~0.2) must be completely consumed, replaced by a non-polar spot (R f​ ~0.6).

    • NMR: 1 H NMR will confirm the disappearance of the broad phenolic -OH peak. 19 F NMR is the definitive validation, showing a sharp diagnostic singlet at approximately -73.0 ppm .

Protocol B: Suzuki-Miyaura Cross-Coupling of the Triflate

Causality: A biphasic solvent system (e.g., Toluene/EtOH/H 2​ O) is chosen to ensure the simultaneous dissolution of the highly organic triflate electrophile and the inorganic base (K 2​ CO 3​ ) required to activate the boronic acid for transmetalation.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh 3​ ) 4​ (5 mol%) and K 2​ CO 3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/EtOH/H 2​ O (typically 4:1:1 ratio).

  • Reaction: Seal the tube and heat to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO 4​ , and purify via flash chromatography.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the disappearance of the triflate mass ( [M+H]+ = 343.04). If unreacted triflate remains alongside the appearance of palladium black, the catalyst has prematurely decomposed (reductive elimination failure or oxygen ingress), necessitating stricter degassing protocols.

References

  • Title: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis, Structure and Reactions of[7]-, [8]- and Pyrenophanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Multimetallic Catalysed Cross-Coupling of Aryl Halide with Aryl Triflates Source: Nature (via DICP/Weix Group Research) URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate vs. Aryl Bromides in Cross-Coupling

Executive Summary In the realm of transition-metal-catalyzed cross-coupling, the choice of electrophile dictates the efficiency, chemoselectivity, and overall success of the synthetic pathway. While aryl bromides have lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition-metal-catalyzed cross-coupling, the choice of electrophile dictates the efficiency, chemoselectivity, and overall success of the synthetic pathway. While aryl bromides have long served as the versatile, bench-stable workhorses of organic synthesis, heavily activated aryl triflates—specifically Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate —offer a distinctly different reactivity profile.

This guide provides an in-depth mechanistic comparison between this highly electron-deficient triflate and standard aryl bromides. By dissecting their oxidative addition kinetics, orthogonal catalytic behaviors, and performance in complex reaction environments, we provide a definitive framework for selecting the optimal electrophile for your synthetic campaigns.

Mechanistic Causality: Electronic Tuning and Leaving Group Dynamics

To understand the reactivity differences, we must analyze the structural and electronic properties of both electrophiles.

The Activated Triflate: Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

This specific molecule features a trifluoromethanesulfonate (-OTf) group flanked by two meta-positioned methyl ester (-COOMe) groups.

  • Leaving Group Ability: The -OTf group is an exceptional leaving group (conjugate base of triflic acid, pKa ≈ -14). Upon oxidative addition to a low-valent metal like Pd(0), it directly generates a highly reactive, cationic Pd(II) intermediate.

  • Electronic Activation: The two -COOMe groups exert strong inductive and resonance electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it highly susceptible to nucleophilic attack by electron-rich Pd(0) or Ni(0) species. Consequently, the oxidative addition of this specific triflate is exceptionally fast [1].

The Standard Aryl Bromide

Aryl bromides rely on the cleavage of a neutral, covalent C–Br bond (bond dissociation energy ≈ 81 kcal/mol).

  • Oxidative Addition: The insertion of Pd(0) into the C–Br bond proceeds via a concerted, three-centered transition state, generating a neutral Pd(II) complex.

  • Reactivity: While generally slower to undergo oxidative addition than highly activated triflates, aryl bromides are less sensitive to steric hindrance and do not generate cationic intermediates, which fundamentally alters their behavior in certain catalytic cycles.

G Pd Pd(0) Catalyst ArOTf Dimethyl 5-OTf-isophthalate (Highly Activated) Pd->ArOTf Pathway A (Polar) ArBr Aryl Bromide (Standard) Pd->ArBr Pathway B (Concerted) PdOTf Cationic Pd(II) Complex Fast Oxidative Addition ArOTf->PdOTf PdBr Neutral Pd(II) Complex Standard Oxidative Addition ArBr->PdBr

Fig 1: Mechanistic divergence in Pd-catalyzed oxidative addition.

The "Suzuki Anomaly" and Orthogonal Reactivity

While one might assume the highly activated Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate would universally outcompete aryl bromides, empirical data reveals a fascinating mechanistic divergence depending on the nucleophilic partner.

The Suzuki-Miyaura Anomaly

In Heck, Sonogashira, and Buchwald-Hartwig couplings, the activated triflate reacts significantly faster than aryl bromides. However, in Suzuki-Miyaura couplings , aryl bromides often exhibit preferential reactivity [1]. This "Suzuki Anomaly" occurs because the oxidative addition of aryl triflates is highly reversible in the presence of strong oxygen nucleophiles (like the boronate or base used in Suzuki reactions). The neutral Pd(II)-Br complex, conversely, undergoes transmetalation with organoborons more efficiently under specific ligand conditions.

Orthogonal Cross-Electrophile Coupling

This divergence in reactivity can be harnessed for multimetallic cross-coupling. As demonstrated by Weix and colleagues, combining a Pd catalyst with a Ni catalyst allows for the direct coupling of an aryl bromide with an aryl triflate [2]. The Pd catalyst selectively reacts with the aryl triflate to form a persistent intermediate, while the Ni catalyst selectively reacts with the aryl bromide to form a transient intermediate, leading to highly selective cross-coupling without the need for pre-formed organometallic reagents.

G ArOTf Dimethyl 5-OTf-isophthalate PdCat Pd(dppp) Catalyst ArOTf->PdCat ArBr Aryl Bromide NiCat Ni(bpy) Catalyst ArBr->NiCat PdInt Ar-Pd(II)-OTf Persistent Intermediate PdCat->PdInt NiInt Ar'-Ni(II)-Br Transient Intermediate NiCat->NiInt Product Cross-Coupled Biaryl Product PdInt->Product Transmetalation NiInt->Product

Fig 2: Orthogonal dual-catalysis for Ar-OTf and Ar-Br cross-coupling.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics and physicochemical properties of the two electrophile classes.

ParameterDimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalateTypical Aryl Bromide
Electrophilicity (LUMO level) Very Low (Highly Activated)Moderate
Leaving Group pKa (conjugate acid) -14 (Triflic Acid)-9 (Hydrobromic Acid)
Pd(0) Oxidative Addition Rate Extremely Fast (Generates Cationic Pd)Moderate (Generates Neutral Pd)
Preferred Coupling Reactions Sonogashira, Heck, Buchwald-HartwigSuzuki-Miyaura, Negishi, Kumada
Bench Stability Moderate (Moisture sensitive over time)Excellent (Highly stable)
Chemoselectivity in Dual Catalysis Prefers Pd(dppp) over Ni(bpy)Prefers Ni(bpy) over Pd(dppp)

Self-Validating Experimental Protocols

To demonstrate the practical application of these principles, below are two rigorously designed, self-validating protocols. The first highlights the extreme reactivity of the isophthalate triflate in a Sonogashira coupling (used in the synthesis of advanced supramolecular ligands) [3]. The second provides a framework for chemoselective cross-electrophile coupling.

Protocol A: Sonogashira Coupling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

This protocol leverages the high electrophilicity of the triflate to couple with a terminal alkyne at mild temperatures, a critical step in synthesizing "click-TIA" gelators [3].

Reagents:

  • Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv, 1.0 mmol)

  • Trimethylsilylacetylene (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Solvent/Base, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas. This prevents the premature oxidation of the Pd catalyst and the homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading: Add the triflate, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Solvent Addition: Inject degassed triethylamine via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution and initial complexation.

  • Alkyne Addition: Slowly add trimethylsilylacetylene dropwise. Self-Validation Check: The solution should transition from yellow to a dark amber/brown color within 15 minutes, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

  • Reaction Monitoring: Stir at 45°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly activated triflate should be completely consumed rapidly.

  • Workup: Filter the mixture through a short pad of Celite to remove the insoluble triethylammonium triflate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Chemoselective Cross-Electrophile Coupling (Ar-Br + Ar-OTf)

This protocol utilizes orthogonal multimetallic catalysis to couple an aryl bromide directly with the activated isophthalate triflate, bypassing the need for organoboron reagents [2].

Reagents:

  • Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv)

  • 4-Methoxybromobenzene (1.5 equiv)

  • Pd(dppp)Cl₂ (5 mol%)

  • Ni(bpy)Cl₂ (5 mol%)

  • Zinc powder (Reductant, 2.5 equiv)

  • DMF (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, charge a vial with Pd(dppp)Cl₂, Ni(bpy)Cl₂, and activated Zinc powder. The Zn powder serves to reduce the M(II) precatalysts to their active M(0) states.

  • Substrate Addition: Add the isophthalate triflate and the aryl bromide, followed by anhydrous DMF.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir vigorously at 80°C for 16 hours. Self-Validation Check: Track the reaction via GC-MS. You should observe the formation of the unsymmetrical biaryl product with <5% of the homocoupled isophthalate dimer, proving the orthogonal selectivity of the Pd and Ni cycles.

  • Quenching: Quench the reaction with 1M HCl to consume excess Zinc, extract with ethyl acetate, dry over MgSO₄, and purify via chromatography.

References

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly Chemical Communications (RSC Publishing)[Link]

  • Multimetallic Catalysed Cross-Coupling of Aryl Bromides With Aryl Triflates Nature [Link]

  • 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels ACS Omega[Link]

Validation

HPLC method development for analyzing Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate purity

When tasked with developing a purity method for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4), many analysts default to standard reversed-phase conditions: a C18 column, a water/methanol gradi...

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Author: BenchChem Technical Support Team. Date: March 2026

When tasked with developing a purity method for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4), many analysts default to standard reversed-phase conditions: a C18 column, a water/methanol gradient, and a standard aqueous diluent. In my experience as an Application Scientist, this "default" approach guarantees failure. The resulting chromatograms often show massive, inexplicable impurity peaks that lead to rejected batches. The culprit is rarely the synthesis—it is the analytical method itself inducing on-column degradation.

This guide objectively compares column chemistries and mobile phase strategies to establish a self-validating, stability-indicating HPLC method for this highly reactive intermediate.

The Mechanistic Challenge: Triflate Lability

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is highly valued in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) precisely because the trifluoromethanesulfonate (triflate) group is an exceptional leaving group[1].

However, this electrophilic reactivity makes the intact API highly susceptible to solvolysis. When exposed to protic solvents (like methanol) or unbuffered aqueous mobile phases, the triflate undergoes rapid hydrolysis, reverting to its synthetic precursor, dimethyl 5-hydroxyisophthalate, and liberating triflic acid[1]. To build a reliable analytical system, the method must arrest this degradation both in the autosampler vial and during transit through the column[2].

G A Dimethyl 5-OTf-isophthalate (Intact API) B Aqueous Hydrolysis (High pH / Protic) A->B Exposure to H2O/MeOH D Acidic Mobile Phase (pH 2.7 - 3.7) A->D Optimized Method C Dimethyl 5-hydroxyisophthalate + Triflic Acid B->C Degradation E Stable Elution Accurate Purity D->E Prevents Hydrolysis

Fig 1: Hydrolysis pathway of aryl triflates and stabilization via acidic buffering.

Comparative Analysis: Column Chemistry & Selectivity

Even with degradation arrested, resolving the intact triflate from its phenol precursor remains a challenge. Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the hydrophobicity of the triflate and the phenol are relatively similar, C18 often yields poor resolution without extending the gradient excessively[3].

By switching to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions[3]. The electron-deficient isophthalate ring of our target analyte interacts strongly with the electron-rich biphenyl phase, pulling it apart from the phenol precursor and significantly improving the resolution ( Rs​ ).

Table 1: Column Selectivity and Resolution Comparison

Conditions: 150 x 4.6 mm columns, 1.0 mL/min, Gradient 10-90% ACN (0.1% FA) over 15 min.

Column ChemistryRetention Time (API)Retention Time (Phenol Impurity)Resolution ( Rs​ )Peak Tailing
Standard C18 (3 µm)8.4 min7.9 min1.8 (Marginal)1.20
Phenyl-Hexyl (3 µm)9.2 min7.5 min4.5 (Excellent)1.05
Biphenyl (2.7 µm Core-Shell)9.8 min7.2 min6.2 (Superior) 1.02

Takeaway: The Biphenyl core-shell column provides superior baseline resolution and sharper peak shapes, making it the definitive choice for this assay.

Validating the Chemical Environment (Diluent Selection)

A self-validating method must prove that the sample remains stable throughout the sequence run time. The data below demonstrates why protic solvents must be strictly avoided during sample preparation.

Table 2: Solution Stability over 24 Hours (Room Temperature)

Metric: % Area of intact Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate.

Diluent CompositionT = 0hT = 4hT = 12hT = 24h
100% Methanol99.5%97.2%91.4%84.1% (Fails)
50:50 Water:ACN99.5%98.8%96.5%92.0% (Fails)
100% Acetonitrile 99.6% 99.6% 99.5% 99.4% (Pass)

Takeaway: 100% anhydrous Acetonitrile (an aprotic solvent) is mandatory to arrest degradation in the vial.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized workflow[4].

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Add 1.0 mL of Formic Acid to 1000 mL water, mix well, and degas). This lowers the pH to ~2.7, suppressing the nucleophilicity of water[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the target compound into a 10 mL volumetric flask.

  • Dissolve and make up to volume with 100% Acetonitrile (Concentration: 1.0 mg/mL).

  • Sonicate for a maximum of 2 minutes at room temperature. Crucial: Do not use heat, as thermal energy accelerates triflate cleavage.

  • Transfer to an amber HPLC vial.

Step 3: Chromatographic Parameters

  • Column: Biphenyl core-shell, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible retention times without accelerating on-column hydrolysis).

  • Autosampler Temperature: 5°C (To further safeguard solution stability).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 10% 90% B (Linear gradient for separation)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 20.0 min: 10% B (Re-equilibration)

Workflow Step1 1. Sample Preparation Diluent: 100% Acetonitrile Avoid: Methanol, Water Step2 2. Column Selection Biphenyl or Phenyl-Hexyl (Maximizes π-π interactions) Step1->Step2 Step3 3. Mobile Phase A: 0.1% FA in Water B: 0.1% FA in ACN Step2->Step3 Step4 4. System Validation Confirm Solution Stability Evaluate Resolution (Rs > 2.0) Step3->Step4

Fig 2: Step-by-step method development workflow for triflate purity analysis.

Conclusion

Analyzing highly reactive intermediates like Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate requires moving beyond generic HPLC templates. By understanding the causality behind the molecule's degradation (nucleophilic attack on the triflate group) and leveraging specific stationary phase chemistries ( π−π interactions via Biphenyl columns), we can engineer a robust, self-validating method. The use of an aprotic diluent and an acidic mobile phase ensures that the purity profile generated reflects the actual quality of the synthesized batch, rather than artifacts created within the HPLC system.

References

  • Title: Practical Synthesis of Aryl Triflates under Aqueous Conditions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT Source: World Journal of Pharmaceutical Research / ResearchGate URL: [Link]

  • Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: LCGC Chromatography Online URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate: A Comparative Analytical Guide

Executive Summary Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly reactive electrophilic building block widely utilized in transition-metal-catalyzed cross-coupling reactions, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly reactive electrophilic building block widely utilized in transition-metal-catalyzed cross-coupling reactions, such as the synthesis of advanced metal-organic framework (MOF) ligands[1]. While its exceptional leaving-group ability is a profound synthetic advantage, it presents a significant analytical challenge during mass spectrometry (MS) characterization.

This guide objectively compares the electrospray ionization (ESI-MS/MS) performance and fragmentation patterns of this triflate derivative against its structural alternatives—the corresponding tosylate and its synthetic precursor, dimethyl 5-hydroxyisophthalate. By understanding the mechanistic causality behind its gas-phase dissociation, researchers can optimize detection parameters and prevent false-negative identifications caused by in-source decay (ISD).

Mechanistic Causality in Ionization & Fragmentation

The analytical behavior of a molecule in a mass spectrometer is directly dictated by its stereoelectronic properties. The trifluoromethanesulfonyl (triflate, -OTf) group is one of the most potent electron-withdrawing substituents available in organic chemistry.

The Causality of Instability: The extreme electronegativity of the −CF3​ moiety severely polarizes the C−O bond connecting the triflate to the isophthalate ring. During positive-ion Electrospray Ionization (ESI+), protonation primarily occurs at the ester carbonyl oxygens. However, the energy imparted during the desolvation process is often sufficient to induce premature heterolytic cleavage of the weakened C−O bond.

Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the neutral loss of trifluoromethanesulfonic acid (TfOH, 150 Da)[2]. This leaves a highly stabilized dimethyl isophthalate cation ( m/z 193). Subsequent fragmentation follows classical ester dissociation rules, sequentially losing methanol ( CH3​OH , 32 Da) and carbon monoxide ( CO , 28 Da) to yield an acylium ion and a phenyl cation derivative, respectively[3].

Fragmentation M [M+H]+ m/z 343 (Dimethyl 5-OTf-isophthalate) F1 [M - TfOH + H]+ m/z 193 (Dimethyl isophthalate cation) M->F1 - TfOH (150 Da) Low CE (10-15 eV) F2 [M - TfOH - CH3OH + H]+ m/z 161 (Acylium ion) F1->F2 - CH3OH (32 Da) Moderate CE (20 eV) F3 [M - TfOH - CH3OH - CO + H]+ m/z 133 (Phenyl cation derivative) F2->F3 - CO (28 Da) High CE (30 eV)

ESI-MS/MS collision-induced dissociation pathway of the triflate derivative.

Comparative Analytical Performance

To objectively evaluate the analytical performance of the triflate, it must be benchmarked against alternative leaving-group derivatives (such as the tosylate) and the starting material[4]. The table below highlights how the synthetic reactivity of the leaving group inversely correlates with its gas-phase stability.

Compound DerivativeExact Mass [M+H]+ ( m/z )Primary CID Neutral LossActivation Energy for CleavageMS Gas-Phase Stability
Triflate (Dimethyl 5-OTf-isophthalate)341.999343.01150 Da (TfOH)Very LowPoor (Highly prone to ISD)
Tosylate (Dimethyl 5-OTs-isophthalate)364.062365.07172 Da (TsOH)ModerateModerate (Stable MS1 ion)
Precursor (Dimethyl 5-hydroxyisophthalate)210.053211.0632 Da ( CH3​OH )HighExcellent

Performance Insight: While the triflate is vastly superior for rapid cross-coupling kinetics, it is analytically fragile. If standard, high-energy ESI source parameters are used, the intact [M+H]+ ion ( m/z 343) will vanish, and the spectrum will be dominated by the m/z 193 fragment. The tosylate alternative, lacking the −CF3​ group, requires significantly higher collision energy to cleave, making it easier to quantify via Multiple Reaction Monitoring (MRM) but slower in synthetic workflows.

Self-Validating Experimental Protocol

To accurately detect and quantify Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, the following self-validating LC-MS/MS workflow must be employed. This protocol utilizes internal feedback loops to ensure the data is not compromised by degradation.

Step 1: Aprotic Sample Preparation
  • Action: Dissolve the analyte in 100% cold, LC-MS grade Acetonitrile (MeCN). Store at 4°C in amber autosampler vials.

  • Causality: Triflates are highly susceptible to nucleophilic attack by water. Using protic solvents (like methanol or water) will lead to rapid hydrolysis back to dimethyl 5-hydroxyisophthalate.

Step 2: Chromatographic Separation
  • Action: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: MeCN + 0.1% Formic Acid. Use a rapid gradient (5% to 95% B in 3 minutes).

  • Causality: Fast chromatography minimizes the time the triflate spends in the aqueous mobile phase, preventing on-column hydrolysis.

Step 3: Source Detuning (The Self-Validation Step)
  • Action: Lower the ESI capillary voltage to 2.5 kV (down from a standard 3.5 kV) and reduce the desolvation gas temperature to 250°C.

  • Self-Validation Check: Inject the sample and monitor the MS1 scan. Calculate the ratio of m/z 343 (Intact) to m/z 193 (Fragment).

    • If m/z 193 > 20% of the total ion current: In-source decay is occurring. You must further lower the declustering potential/cone voltage until the m/z 343 peak is the base peak.

Step 4: MS/MS Acquisition
  • Action: Isolate m/z 343 in Q1. Apply a low Collision Energy (CE) sweep from 10 to 25 eV in the collision cell. Monitor the transition 343→193 for quantification, and 343→161 for structural confirmation.

Workflow S1 Sample Prep (Cold MeCN, 4°C) S2 UHPLC Separation (Rapid C18 Gradient) S1->S2 S3 Soft ESI(+) (Detuned Capillary/Cone) S2->S3 S4 Self-Validation (Check 343/193 Ratio) S3->S4 S5 CID Fragmentation (Low CE: 10-25 eV) S4->S5 S6 TOF/Orbitrap Detection S5->S6

Self-validating LC-MS/MS workflow optimized for labile triflate analytes.

Conclusion

When analyzing Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, scientists must bridge the gap between synthetic reactivity and analytical stability. By recognizing that the very mechanism making the triflate a premium leaving group also drives its gas-phase instability, researchers can proactively detune their mass spectrometers. Implementing soft ionization techniques and rapid, aprotic chromatography ensures accurate structural elucidation and prevents the misidentification of in-source fragments as synthetic impurities.

Sources

Validation

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate vs. Nonaflates: A Strategic Guide to Aryl Pseudohalides in Cross-Coupling

As a Senior Application Scientist, one of the most critical decisions in designing a synthetic route is selecting the appropriate electrophilic partner for transition-metal-catalyzed cross-couplings. While aryl halides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in designing a synthetic route is selecting the appropriate electrophilic partner for transition-metal-catalyzed cross-couplings. While aryl halides are traditional staples, aryl sulfonates—specifically trifluoromethanesulfonates (triflates) and nonafluorobutanesulfonates (nonaflates)—offer powerful alternatives that can be synthesized directly from ubiquitous phenol precursors.

This guide provides an objective, data-driven comparison between a highly specialized triflate, Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate , and the broader class of aryl nonaflates . By analyzing their mechanistic behavior, stability profiles, and experimental performance, this guide will help drug development professionals and synthetic chemists optimize their coupling workflows.

Structural and Mechanistic Overview

The Specialized Triflate: Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4) is an advanced building block derived from dimethyl 5-hydroxyisophthalate. It is frequently utilized in the synthesis of complex supramolecular structures, such as metal-organic frameworks (MOFs) and metallogels, where it serves as a precursor for introducing alkyne or triazole moieties via Sonogashira coupling 1[1]. The strong electron-withdrawing nature of the −SO2​CF3​ group makes the adjacent C-O bond highly susceptible to oxidative addition by Pd(0).

The Robust Alternative: Aryl Nonaflates

Nonaflates ( −ONf , −OSO2​C4​F9​ ) substitute the trifluoromethyl group with a longer perfluorobutyl chain. While they share the excellent leaving-group ability of triflates, nonaflates are significantly more stable 2[2].

Causality of Reactivity vs. Stability

In palladium-catalyzed cross-coupling, successful initiation requires the cleavage of the aryl C-O bond (Oxidative Addition). However, a competing side reaction is the nucleophilic attack of the base or water on the sulfur atom, which cleaves the S-O bond and hydrolyzes the substrate back to the starting phenol.

  • Triflates are prone to this hydrolysis, especially under basic conditions or elevated temperatures, leading to significant yield losses 3[3].

  • Nonaflates possess a bulky, hydrophobic perfluoroalkyl chain that sterically shields the sulfonyl group from nucleophilic attack. This dramatically enhances their hydrolytic and thermal stability without compromising the rate of oxidative addition 4[4].

G Start Aryl Sulfonate (Triflate or Nonaflate) OxAdd Oxidative Addition [Ar-Pd(II)-OSO2Rf] Start->OxAdd + Pd(0) SideReact Hydrolysis (Side Reaction) High: Triflates | Low: Nonaflates Start->SideReact Base / H2O Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet + Nucleophile RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Pd-catalyzed cross-coupling workflow comparing triflate and nonaflate stability.

Comparative Performance Data

To facilitate objective decision-making in route scouting, the quantitative and qualitative performance metrics of both leaving groups are summarized below.

ParameterDimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (Triflate)Aryl Nonaflates
Leaving Group Ability Excellent; highly reactive in standard Pd-catalysis.Excellent; often superior in sterically hindered systems.
Hydrolytic Stability Low to Moderate; prone to hydrolysis under strong aqueous bases.High; resistant to hydrolysis even under harsh basic conditions.
Atom Economy / Cost Better atom economy (lower MW); generally less expensive.Lower atom economy (high MW); higher cost due to NfF reagent.
Primary Byproducts Phenol (via competitive hydrolysis).Minimal phenol byproduct formation.
Ideal Use Case Mild conditions, anhydrous environments, large-scale economical synthesis.Microwave irradiation, strong aqueous bases, sensitive/deactivated substrates.

Experimental Protocols & Self-Validating Workflows

The following protocols highlight the specific contexts where each substrate excels. The causality behind the reagent choices and the self-validation checkpoints are explicitly detailed to ensure scientific integrity.

Protocol A: Sonogashira Coupling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

This protocol utilizes the specific triflate to synthesize an alkyne intermediate, a critical step in generating click-chemistry precursors for MOFs1[1]. Because the conditions are anhydrous and mildly basic, the triflate remains stable.

G2 Phenol Dimethyl 5-hydroxyisophthalate Triflate Dimethyl 5-[[(Trifluoromethyl) sulfonyl]oxy]isophthalate Phenol->Triflate Tf2O, Base Triflation Alkyne Dimethyl 5-ethynylisophthalate Triflate->Alkyne TMS-Acetylene Pd/Cu Catalysis

Fig 2: Synthetic workflow for Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (1.0 equiv) in anhydrous DMF. Causality: Anhydrous DMF prevents premature hydrolysis of the triflate prior to oxidative addition.

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Causality: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide, which rapidly transmetalates with the Pd(II) complex.

  • Reagent Addition: Add Triethylamine ( Et3​N , 3.0 equiv) followed by Trimethylsilylacetylene (1.5 equiv). Causality: Et3​N serves as a mild base to deprotonate the alkyne without being nucleophilic enough to hydrolyze the triflate.

  • Reaction: Stir at 60 °C for 4 hours.

  • Validation & Checkpoints: Monitor via TLC (Hexanes/EtOAc). The starting triflate is UV-active; the successful formation of the alkyne product will appear as a new, slightly more non-polar spot. Confirm the conversion via LC-MS (monitor for the [M+H]+ peak of the TMS-protected alkyne).

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling using an Aryl Nonaflate

When coupling deactivated coumarins or utilizing harsh basic conditions (e.g., aqueous K3​PO4​ ) under microwave irradiation, triflates rapidly degrade. Here, an aryl nonaflate is strictly required 3[3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the Aryl Nonaflate (1.0 equiv) and the Arylboronic acid (1.2 equiv).

  • Catalyst & Ligand: Add Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%). Causality: SPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates the oxidative addition of the nonaflate and facilitates reductive elimination, preventing catalyst deactivation at high temperatures.

  • Base & Solvent: Add a 2M aqueous solution of K3​PO4​ (2.0 equiv) and Toluene. Causality: K3​PO4​ is required to activate the boronic acid via an "ate" complex for transmetalation. The nonaflate's perfluorobutyl chain sterically repels the hydroxide/phosphate nucleophiles, preventing S-O bond cleavage.

  • Reaction: Seal the vial and subject to microwave irradiation at 120 °C for 20 minutes.

  • Validation & Checkpoints: Analyze the crude mixture via GC-MS. A self-validating successful run will show complete consumption of the nonaflate with zero phenol byproduct peak, confirming the structural integrity of the leaving group under harsh thermal and basic stress.

Strategic Selection in Drug Development

For researchers and drug development professionals, the choice between Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate and a corresponding nonaflate dictates the scalability and yield of the synthetic route.

  • Opt for the Triflate when operating under mild, anhydrous conditions (e.g., Sonogashira or Buchwald-Hartwig aminations with weak bases like Cs2​CO3​ ). The lower molecular weight ensures better atom economy, and the reagents for its preparation (triflic anhydride) are highly cost-effective for scale-up.

  • Pivot to Nonaflates when the synthetic route demands microwave heating, strong aqueous bases (e.g., Suzuki couplings with KOH or K3​PO4​ ), or when the starting phenol is highly deactivated. The enhanced reliability and minimization of phenol byproducts often outweigh the higher upfront cost of nonafluorobutanesulfonyl fluoride 2[2].

References

  • 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega.[Link]

  • Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross-coupling Reaction of 7-Substituted Coumarins. AIP Publishing.[Link]

  • Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me). ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, Handling, and Disposal of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Here is the comprehensive operational and safety guide for handling and disposing of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, designed for laboratory professionals and researchers. Dimethyl 5-[[(Trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for handling and disposing of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, designed for laboratory professionals and researchers.

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS: 168619-21-4) is a highly versatile aryl triflate building block frequently utilized in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, for the synthesis of complex supramolecular ligands and active pharmaceutical ingredients[1].

While highly valuable for its reactivity, the presence of the trifluoromethanesulfonate (triflate) leaving group dictates strict handling and disposal protocols. Improper disposal can lead to the release of persistent fluorinated compounds or the generation of highly corrosive trifluoromethanesulfonic acid (triflic acid) upon uncontrolled hydrolysis.

Chemical Profile & Hazard Assessment

To establish a self-validating safety system, laboratory personnel must first understand the physicochemical properties that drive the hazard profile of this reagent. The triflate moiety is an exceptional leaving group due to the strong electron-withdrawing nature of the -CF3 group. However, this same property makes the compound susceptible to slow hydrolysis in the presence of ambient moisture, releasing trace amounts of triflic acid, which is responsible for its primary irritant classifications[2].

Table 1: Quantitative and Qualitative Safety Data

ParameterOperational Value / Description
Chemical Name Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
CAS Number 168619-21-4
Molecular Formula C11H9F3O7S
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C (Desiccated)
Waste Designation Halogenated Organic Waste (Requires specialized incineration)
Incompatibilities Strong bases, strong oxidizing agents, protic solvents (long-term)
Causality-Driven Disposal Protocols

The fundamental rule for disposing of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is that it must strictly enter the halogenated waste stream .

The Causality: The compound contains three fluorine atoms per molecule. If disposed of in standard non-halogenated waste and incinerated at standard temperatures, the highly stable C-F bonds break down to form hydrogen fluoride (HF) gas, a highly toxic and corrosive emission. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize HF gas and capture sulfur oxides (SOx) generated by the sulfonate group.

Protocol A: Liquid Waste Segregation (Post-Reaction Mixtures) Common Scenario: The reagent is dissolved in solvents like DMF, DCM, or THF during cross-coupling workflows[1].

  • Compatibility Verification: Before transferring waste, verify that the receiving halogenated waste carboy does not contain strong aqueous bases (e.g., NaOH solutions). Mixing unreacted aryl triflate with strong bases can cause rapid, exothermic hydrolysis.

  • Transfer via Closed System: Use a vented funnel to transfer the organic solvent containing the dissolved reagent into an HDPE (High-Density Polyethylene) carboy designated for "Halogenated Organic Liquid Waste."

  • Inventory Logging: Immediately update the waste log attached to the carboy. You must explicitly list "Fluorinated Organics" or "Aryl Triflates" alongside the solvent names. This alerts the environmental health and safety (EHS) team to the presence of C-F bonds.

Protocol B: Solid Waste & Contaminated Consumables Common Scenario: Expired solid reagent, contaminated weighing paper, or empty source vials.

  • Primary Containment: Do not rinse empty vials containing residual triflate in the sink, as this introduces fluorinated organics into the municipal wastewater system. Cap the empty vial securely.

  • Secondary Packaging: Place the capped vial, along with contaminated spatulas or weighing papers, into a puncture-resistant, sealable solid waste container (typically a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste label marked clearly with: Solid Halogenated Waste - Toxic/Irritant (CAS 168619-21-4).

Immediate Spill Response Methodology

In the event of a localized benchtop spill of the pure solid reagent, follow this self-validating containment loop:

  • Isolate & Protect: Immediately halt work. Don fresh nitrile gloves (double-gloving is recommended due to the H315 skin irritation hazard) and ensure safety goggles are secure[2].

  • Dry Containment (Do Not Use Water): Because water can initiate hydrolysis and generate acidic byproducts, do not use wet paper towels. Instead, cover the spill with a dry, inert absorbent material such as sand or a commercial silica-based spill mix.

  • Mechanical Collection: Use a non-sparking scoop to carefully sweep the absorbed mixture. Avoid generating dust, which triggers the H335 respiratory irritation hazard[2].

  • Disposal Routing: Transfer the collected material into a solid halogenated waste container as outlined in Protocol B. Wash the affected bench area with a mild alkaline detergent solution only after all bulk solid has been removed.

Waste Routing Visualization

DisposalWorkflow A Waste Generation: CAS 168619-21-4 B Solid Waste (Powder, Vials, PPE) A->B Unused/Spills C Liquid Waste (Reaction Solutions) A->C Post-Reaction D Halogenated Organic Waste Stream B->D Direct Transfer C->D Solvent Compatibility Check E High-Temp Incineration (HF & SOx Scrubber Equipped) D->E EPA/RCRA Compliant

Workflow for the segregation and disposal of fluorinated aryl triflate waste streams.

Sources

Handling

A Researcher's Guide to the Safe Handling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical handling.

I. Hazard Assessment and Core Principles

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, as a triflate-containing isophthalate derivative, should be handled with the assumption that it may cause skin and eye irritation[2][3][4]. The trifluoromethylsulfonyl group is a powerful leaving group, rendering the molecule reactive. Therefore, the primary safety objective is to prevent all direct contact with the substance.

Key Chemical Data Summary (Based on Analogous Compounds)

PropertyAnticipated CharacteristicSource (Analogous Compounds)
Appearance Likely a solid
Hazards May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as a dust.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2][5]
Hazardous Decomposition Products Oxides of carbon and sulfur, hydrogen fluoride, and other toxic fumes upon combustion.[5]
II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate. The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is recommended[6][7].

  • Hand Protection : Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and should be inspected before each use. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance[6][7].

  • Body Protection : A properly fitting, buttoned-up laboratory coat is required to protect against skin contact. For larger-scale operations, a chemical-resistant apron or coveralls should be considered[6][8].

  • Footwear : Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory[7].

III. Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure safe handling.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Logical workflow for the safe handling of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate.

Step-by-Step Handling Protocol:

  • Preparation :

    • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure[9][10].

    • Ensure that an eyewash station and safety shower are readily accessible[6][10].

    • Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize reaching in and out.

  • Weighing and Transfer :

    • When weighing the solid compound, use a disposable weighing boat.

    • Use a spatula for transfers, being careful to avoid generating dust.

    • Close the container immediately after use.

  • In-Reaction Handling :

    • All manipulations, including dissolution, reaction setup, and workup, must be performed in the fume hood.

    • Keep the sash of the fume hood at the lowest practical height.

IV. Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate potential hazards.

Minor Spill (Contained within a fume hood):

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[11].

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container[11].

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash[11].

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department[11].

Major Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately and alert your institution's EHS department or emergency response team[11].

Decontamination of Glassware:

  • Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water. The solvent rinsate must be collected as hazardous waste[5].

V. Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate must be treated as hazardous waste[11].

Waste Segregation and Collection:

  • Solid Waste : Contaminated items such as gloves, weighing boats, and absorbent materials should be placed in a designated, properly labeled, and sealable hazardous waste container[5]. A high-density polyethylene (HDPE) container is a suitable choice[5].

  • Liquid Waste : Unused solutions and solvent rinsates from decontamination must be collected in a separate, clearly labeled hazardous waste container for liquids.

  • Empty Containers : An "empty" container that held the compound is still considered hazardous waste until it has been properly decontaminated via triple rinsing. The rinsate from this process must also be collected as hazardous waste[5].

Final Disposal:

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain[5].

  • The standard and required procedure is disposal via a licensed environmental waste management company[2]. High-temperature incineration is the typical method for fluorinated organic compounds[5].

  • Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste containers[5].

By adhering to these protocols, researchers can confidently and safely work with Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, ensuring both personal safety and environmental responsibility.

References

  • Essential Guide to the Proper Disposal of Vinyl Triflate. Benchchem.
  • Dimethyl 5-Sulfoisophthalate Sodium Salt - Material Safety Data Sheet (MSDS).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 28).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
  • SAFETY DATA SHEET - Carl ROTH. (2022, September 20).
  • Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem. (2025, June 3).
  • Material Safety Data Sheet. Reagent World.
  • Safety Data Sheet: Dimethyl isophthalate - Chemos GmbH&Co.KG.
  • DIMETHYL ISOPHTHALATE. National Institutes of Health.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024, August 27).
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. National Center for Biotechnology Information.
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
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Reactant of Route 2
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
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